tert-Butyl 4-(hydroxymethyl)benzoate
Description
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMZECMXYCZYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143726-85-6 | |
| Record name | tert-butyl 4-(hydroxymethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: tert-Butyl 4-(hydroxymethyl)benzoate
CAS Number: 143726-85-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 4-(hydroxymethyl)benzoate, a valuable intermediate in organic synthesis. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and provides key spectroscopic data for its characterization.
Chemical and Physical Properties
This compound is a benzoate ester characterized by a tert-butyl group protecting the carboxylic acid and a hydroxymethyl group on the benzene ring. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and functional materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 143726-85-6 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Predicted |
Synthesis
A common and effective method for the synthesis of this compound is the esterification of 4-(hydroxymethyl)benzoic acid with tert-butanol.
Experimental Protocol: Esterification of 4-(hydroxymethyl)benzoic acid
This protocol describes the synthesis of this compound from 4-(hydroxymethyl)benzoic acid and tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
4-(hydroxymethyl)benzoic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM). Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Data for Characterization
The following tables provide the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.95 | Doublet | 2H | Ar-H (ortho to -COOtBu) |
| ~ 7.40 | Doublet | 2H | Ar-H (ortho to -CH₂OH) |
| ~ 4.75 | Singlet | 2H | -CH ₂OH |
| ~ 1.60 | Singlet | 9H | -C(CH ₃)₃ |
| ~ 1.80 (broad) | Singlet | 1H | -CH₂OH |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166.0 | C =O (ester) |
| ~ 145.0 | Ar-C -CH₂OH |
| ~ 129.5 | Ar-C H (ortho to -COOtBu) |
| ~ 129.0 | Ar-C -COOtBu |
| ~ 126.5 | Ar-C H (ortho to -CH₂OH) |
| ~ 81.0 | -C (CH₃)₃ |
| ~ 64.5 | -C H₂OH |
| ~ 28.0 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy:
-
-OH stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions around 2980-2850 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1715 cm⁻¹.
-
C-O stretch (ester and alcohol): Absorptions in the range of 1300-1100 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS):
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 208 may be observed. A prominent fragmentation pattern for tert-butyl esters is the loss of isobutylene to give [M - 56]⁺. The base peak is often the tert-butyl cation at m/z = 57.
Applications in Synthesis
This compound is a valuable intermediate in multi-step organic syntheses. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as halides or amines, providing a handle for further molecular elaboration.
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
An In-depth Technical Guide to tert-Butyl 4-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 4-(hydroxymethyl)benzoate, a versatile building block in organic synthesis and medicinal chemistry.
Core Chemical Properties
This compound is a benzoate ester characterized by a tert-butyl group protecting the carboxylic acid and a hydroxymethyl group on the phenyl ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 143726-85-6 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Predicted XlogP | 2.2 | |
| Melting Point | No experimental data found. For reference, the related methyl ester, methyl 4-(hydroxymethyl)benzoate, has a melting point of 47-50 °C.[2] | |
| Boiling Point | No experimental data found. For reference, the related methyl ester, methyl 4-(hydroxymethyl)benzoate, has a boiling point of 157 °C at 5 mmHg.[2] | |
| Solubility | No specific data found. Expected to be soluble in common organic solvents like chloroform. The related methyl ester is soluble in chloroform (25 mg/mL).[2] |
Synthesis and Experimental Protocols
General Experimental Protocol: Fischer Esterification of 4-(hydroxymethyl)benzoic acid
This protocol is a generalized procedure based on the esterification of similar benzoic acids.[3][4]
Materials:
-
4-(hydroxymethyl)benzoic acid
-
tert-Butanol (in large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(hydroxymethyl)benzoic acid and a large excess of tert-butanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess tert-butanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
DOT Diagram: Synthesis of this compound
Caption: Fischer esterification of 4-(hydroxymethyl)benzoic acid.
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the hydroxymethyl group and the tert-butyl ester.
-
Hydroxymethyl Group: The primary alcohol can undergo various transformations:
-
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
-
Esterification/Etherification: The hydroxyl group can react with acyl chlorides, anhydrides, or alkyl halides to form esters or ethers, respectively.
-
Substitution: The hydroxyl group can be converted to a leaving group (e.g., tosylate) and subsequently displaced by a nucleophile.
-
-
tert-Butyl Ester Group: The tert-butyl ester serves as a protecting group for the carboxylic acid.
-
Deprotection: It is stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid.[5] This cleavage proceeds via the formation of a stable tert-butyl carbocation.
-
DOT Diagram: Reactivity of this compound
Caption: Key reactions of this compound.
Spectral Data
While specific, authenticated spectra for this compound are not available in the searched public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
tert-Butyl protons: A sharp singlet around δ 1.5-1.6 ppm (9H).
-
Methylene protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6-4.8 ppm (2H).
-
Aromatic protons: Two doublets in the aromatic region (δ 7.2-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring (2H each).
-
Hydroxyl proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR:
-
tert-Butyl methyl carbons: A signal around δ 28 ppm.
-
tert-Butyl quaternary carbon: A signal around δ 81 ppm.
-
Methylene carbon (-CH₂OH): A signal around δ 64 ppm.
-
Aromatic carbons: Four signals in the aromatic region (δ 125-150 ppm).
-
Ester carbonyl carbon: A signal around δ 166 ppm.
IR Spectroscopy:
-
O-H stretch (alcohol): A broad band around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band around 1710-1730 cm⁻¹.
-
C-O stretch (ester and alcohol): Bands in the region of 1100-1300 cm⁻¹.
-
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 208, which may be of low intensity.
-
Loss of tert-butyl radical ([M - 57]⁺): A significant fragment at m/z 151.
-
Loss of isobutylene ([M - 56]⁺): A fragment at m/z 152.
-
tert-Butyl cation ([C₄H₉]⁺): A prominent base peak at m/z 57.
Signaling Pathways and Biological Applications
There is no direct evidence in the searched literature to suggest the involvement of this compound in specific signaling pathways. Its utility in drug development is primarily as a synthon for the construction of more complex, biologically active molecules. The hydroxymethyl and protected carboxylate functionalities allow for its incorporation into a wide range of molecular scaffolds.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. It is advisable to wear personal protective equipment, including gloves and safety glasses. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of tert-Butyl 4-(hydroxymethyl)benzoate. It details the key identifiers, predicted spectroscopic data based on its chemical structure, and a generalized experimental protocol for its synthesis and characterization. This document serves as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the analytical techniques used to confirm the structure and purity of this compound.
Compound Identification
This compound is a benzoate ester carrying a tert-butyl group and a hydroxymethyl substituent on the benzene ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 143726-85-6 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CO |
| InChI Key | MGMZECMXYCZYSQ-UHFFFAOYSA-N |
Predicted Spectroscopic Data for Structure Elucidation
Due to the limited availability of specific experimental spectra for this compound, the following data is predicted based on its structure and typical values observed for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxymethyl group, and the tert-butyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic protons ortho to the ester |
| ~7.40 | Doublet | 2H | Aromatic protons ortho to the hydroxymethyl group |
| ~4.70 | Singlet | 2H | -CH₂- of the hydroxymethyl group |
| ~1.90 | Singlet (broad) | 1H | -OH of the hydroxymethyl group |
| ~1.55 | Singlet | 9H | tert-butyl group |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | Carbonyl carbon of the ester |
| ~144.0 | Aromatic carbon attached to the hydroxymethyl group |
| ~129.5 | Aromatic carbons ortho to the ester |
| ~129.0 | Aromatic carbon attached to the ester group |
| ~126.5 | Aromatic carbons ortho to the hydroxymethyl group |
| ~81.0 | Quaternary carbon of the tert-butyl group |
| ~64.0 | -CH₂- carbon of the hydroxymethyl group |
| ~28.0 | Methyl carbons of the tert-butyl group |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ester) |
| ~1610, ~1510 | Medium | C=C stretch (aromatic ring) |
| ~1280 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-O stretch (alcohol) |
Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment Ion |
| 208 | [M]⁺ (Molecular Ion) |
| 193 | [M - CH₃]⁺ |
| 152 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 135 | [M - C₄H₉O]⁺ (Loss of tert-butoxy radical) |
| 123 | [C₇H₇O₂]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation, likely base peak) |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound.
Synthesis: Esterification of 4-(Hydroxymethyl)benzoic Acid
This protocol describes a typical acid-catalyzed esterification.
Materials:
-
4-(Hydroxymethyl)benzoic acid
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-(hydroxymethyl)benzoic acid in an excess of tert-butanol.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Characterization Methods
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Visualizations
Chemical Structure
Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic pathways for tert-butyl 4-(hydroxymethyl)benzoate, a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The following sections detail the most effective synthesis strategies, complete with experimental protocols, quantitative data, and process visualizations to facilitate laboratory application.
Introduction
This compound is a valuable bifunctional molecule featuring a protected carboxylic acid (tert-butyl ester) and a primary alcohol. This substitution pattern makes it an important intermediate where the alcohol can be further functionalized while the carboxylic acid remains protected, to be deprotected under acidic conditions at a later synthetic stage. The selection of an appropriate synthetic route is crucial for achieving high yields and purity, essential for applications in drug development and materials science.
Core Synthesis Pathways
Two principal pathways for the synthesis of this compound have been identified as highly effective:
-
Direct Esterification of 4-(hydroxymethyl)benzoic acid: This classic approach involves the reaction of the parent carboxylic acid with a tert-butylating agent. A highly efficient modern variation of this method utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst.
-
Transesterification of Methyl 4-(hydroxymethyl)benzoate: An alternative and often high-yielding method involves the conversion of a more readily available methyl ester to the desired tert-butyl ester using a strong base such as sodium tert-butoxide.
This guide will focus on the transesterification pathway due to the availability of detailed and reproducible experimental protocols. The direct esterification method will also be presented as a viable alternative.
Quantitative Data Summary
The following table summarizes quantitative data for the key transformations in the synthesis of this compound, including the synthesis of a key precursor.
| Reaction Step | Starting Material(s) | Reagents | Solvent(s) | Reaction Time | Temperature | Yield | Reference |
| Synthesis of Starting Material | |||||||
| Oxidation | p-Xylene | 30% H₂O₂, Cu-MOF catalyst | Acetonitrile | 5 hours | 30 °C | ~96% | [1] |
| Transesterification Pathway | |||||||
| Transesterification | Methyl 4-(hydroxymethyl)benzoate | Sodium tert-butoxide (NaOtBu) (2.5 equiv.) | Toluene | 3-4 hours | Room Temperature | High* | [2] |
| Direct Esterification Pathway (Alternative) | |||||||
| Esterification | 4-(hydroxymethyl)benzoic acid | Di-tert-butyl dicarbonate, DMAP (catalytic) | Not specified | Not specified | Not specified | High** |
*Note: The yield for the transesterification of a similar substrate, methyl 4-(trifluoromethyl)benzoate, was reported as 98%.[2] High yields are expected for methyl 4-(hydroxymethyl)benzoate under similar conditions. **Note: This method is described as providing a general access to a broad variety of esters in high yields. Specific quantitative data for this substrate is not available in the cited literature.
Experimental Protocols
Pathway 1: Transesterification of Methyl 4-(hydroxymethyl)benzoate
This protocol is adapted from a general procedure for the synthesis of tert-butyl esters from methyl esters.[2]
Materials:
-
Methyl 4-(hydroxymethyl)benzoate
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
5% Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium tert-butoxide (2.5 equivalents) in anhydrous toluene (5 mL per 0.5 mmol of ester), add methyl 4-(hydroxymethyl)benzoate (1.0 equivalent).
-
Stir the resulting mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5% aqueous HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Pathway 2: Direct Esterification of 4-(hydroxymethyl)benzoic acid (Alternative)
This is a general protocol based on the use of di-tert-butyl dicarbonate for esterification.
Materials:
-
4-(hydroxymethyl)benzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
Procedure:
-
Dissolve 4-(hydroxymethyl)benzoic acid (1.0 equivalent) in an anhydrous solvent.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
To this solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove unreacted starting material and byproducts.
-
The organic layer is then dried and concentrated, and the product purified by column chromatography.
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the primary and preliminary synthetic steps.
Caption: Synthesis of this compound via Transesterification.
Caption: Alternative Direct Esterification Pathway.
References
An In-depth Technical Guide on the Solubility of tert-Butyl 4-(hydroxymethyl)benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 4-(hydroxymethyl)benzoate, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined below are designed to be readily implemented in a laboratory setting.
Quantitative Solubility Data
Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. Therefore, experimental determination is necessary to establish a precise solubility profile. The following table is provided as a template for researchers to record their empirically determined solubility data at a specified temperature.
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility ( g/100 mL) @ 25°C | Solubility (mol/L) @ 25°C | Observations |
| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined | |
| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined | |
| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined | |
| Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined | |
| Dichloromethane | 84.93 | 1.33 | Data to be determined | Data to be determined | |
| Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined | |
| Hexane | 86.18 | 0.659 | Data to be determined | Data to be determined | |
| Chloroform | 119.38 | 1.48 | Data to be determined | Data to be determined | |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Data to be determined | Data to be determined | |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method, known as the isothermal saturation method, is widely applicable and provides reliable results.[1][2][3]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
Spectrophotometer (if the compound has a chromophore) or HPLC system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The presence of undissolved solid should be visible in each vial.
-
Sampling: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Filtration: Carefully draw a clear aliquot of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for analysis.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration of diluted solution (g/mL) × Dilution factor × 100)
Visualizations
The following diagrams illustrate key conceptual and experimental workflows relevant to the study of this compound.
References
Spectroscopic Analysis of tert-Butyl 4-(hydroxymethyl)benzoate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-(hydroxymethyl)benzoate, a key intermediate in various synthetic applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet (d) | 2H | Ar-H (ortho to -COOtBu) |
| ~7.40 | Doublet (d) | 2H | Ar-H (ortho to -CH₂OH) |
| ~4.73 | Singlet (s) | 2H | -CH₂OH |
| ~2.50 | Singlet (s) | 1H | -OH |
| ~1.58 | Singlet (s) | 9H | -C(CH₃)₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165.7 | C =O |
| ~144.0 | Ar-C -CH₂OH |
| ~130.0 | Ar-C -COOtBu |
| ~129.5 | Ar-C H (ortho to -COOtBu) |
| ~126.5 | Ar-C H (ortho to -CH₂OH) |
| ~81.0 | -C (CH₃)₃ |
| ~64.5 | -C H₂OH |
| ~28.2 | -C(C H₃)₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the characteristic IR absorption bands expected for this compound.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1715 | Strong | C=O stretch (ester) |
| 1610-1585 | Medium | Aromatic C=C stretch |
| 1500-1400 | Medium | Aromatic C=C stretch |
| ~1280 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data presented below are predicted values for various adducts of this compound.[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.11722 |
| [M+Na]⁺ | 231.09916 |
| [M-H]⁻ | 207.10266 |
| [M+NH₄]⁺ | 226.14376 |
| [M+K]⁺ | 247.07310 |
| [M]⁺ | 208.10939 |
M = Molecular Weight of this compound (C₁₂H₁₆O₃), Monoisotopic Mass = 208.10994 Da.[1]
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which improves the resolution and shape of the NMR signals. This can be done manually or automatically.
-
Tune and match the probe to the specific nucleus being observed (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
-
Acquire the spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation :
-
Place a small amount of the solid sample (a few milligrams) into a small test tube or vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.
-
Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting film is too thin, another drop of the solution can be added and evaporated.
-
-
Data Acquisition :
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
Acquire the spectrum of the sample.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
After analysis, clean the salt plate with a suitable dry solvent (e.g., acetone) and return it to a desiccator for storage.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation :
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
From the stock solution, prepare a dilute working solution with a final concentration in the range of 1-10 µg/mL.
-
If the solution contains any solid particles, it must be filtered or centrifuged to prevent clogging of the instrument's tubing.
-
Transfer the final solution to an appropriate autosampler vial.
-
-
Data Acquisition :
-
The sample is introduced into the mass spectrometer's ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
In the electrospray ionization (ESI) source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets.
-
The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.
-
These ions are then guided into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
The instrument is typically operated in either positive or negative ion mode to detect the corresponding adducts.
-
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final data interpretation.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
Commercial Availability and Technical Guide: tert-Butyl 4-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl 4-(hydroxymethyl)benzoate, a versatile building block in organic synthesis, with a particular focus on its commercial availability, physicochemical properties, synthesis, and applications in drug development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with common quantities ranging from grams to kilograms. Below is a summary of representative suppliers and their typical offerings. Pricing is subject to change and should be confirmed with the respective suppliers.
| Supplier | CAS Number | Molecular Formula | Purity/Specification | Available Quantities | Storage Conditions |
| BLD Pharm | 143726-85-6 | C12H16O3 | - | Gram to Kilogram scale | Sealed in dry, room temperature |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 143726-85-6 |
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| MDL Number | MFCD04973449 |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from p-xylene. The first step involves the oxidation of p-xylene to 4-(hydroxymethyl)benzoic acid, which is then esterified to the final product.
Step 1: Synthesis of 4-(Hydroxymethyl)benzoic Acid
A method for the synthesis of 4-(hydroxymethyl)benzoic acid involves the oxidation of p-xylene.[1]
Experimental Protocol:
-
To a 100 mL round-bottom flask, add 1.0 mL of p-xylene (approximately 8 mmol), 0.30 g of Cu-MOF catalyst, 20 mL of acetonitrile, and 2.0 mL of 30% hydrogen peroxide.
-
Stir the reaction mixture at 30°C for 5 hours.
-
Upon completion, cool the reaction mixture.
-
Filter the mixture and purify by column chromatography to yield 4-(hydroxymethyl)benzoic acid.
Step 2: Synthesis of this compound
A general procedure for the synthesis of tert-butyl esters from carboxylic acids can be adapted for this step.[2]
Experimental Protocol:
-
In a suitable reaction vessel, suspend 2.5 equivalents of sodium tert-butoxide (NaOtBu) in toluene.
-
To the stirred suspension, add 1 equivalent of 4-(hydroxymethyl)benzoic acid.
-
Stir the mixture at room temperature for 3-4 hours.
-
Quench the reaction with a 5% HCl solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over sodium sulfate (Na2SO4).
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Application in Drug Development
The 4-(hydroxymethyl)benzoate moiety is a valuable intermediate in the synthesis of pharmaceuticals. For instance, the closely related compound, Methyl 4-(hydroxymethyl)benzoate, is a key precursor in the synthesis of Flurpiridaz (18F), a radioactive diagnostic agent used for positron emission tomography (PET) myocardial perfusion imaging.[3]
The synthesis of Flurpiridaz (18F) from Methyl p-(hydroxymethyl)benzoate involves several steps, including etherification, reduction of the ester, and subsequent coupling with a pyridazinone derivative.[3] This highlights the utility of the 4-(hydroxymethyl)benzoate scaffold in accessing complex molecular architectures relevant to drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Use of tert-Butyl 4-(hydroxymethyl)benzoate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation by the proteasome.
The chemical nature, length, and rigidity of the linker can significantly impact a PROTAC's physicochemical properties, including its solubility, cell permeability, and metabolic stability. Aromatic linkers, such as those derived from tert-butyl 4-(hydroxymethyl)benzoate, can provide conformational rigidity, which may be advantageous for optimizing the geometry of the ternary complex and can also be involved in beneficial interactions, such as pi-stacking, with the target protein or E3 ligase.
This document provides detailed application notes and protocols for the use of this compound as a versatile building block in the synthesis of PROTACs, with a focus on the synthesis of a PROTAC targeting the chromatin remodelers SMARCA2 and SMARCA4.
Featured Application: Synthesis of a SMARCA2/4-Targeting PROTAC (ACBI1 Analog)
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. In cancers with inactivating mutations in SMARCA4, the paralog SMARCA2 becomes essential for cell survival, presenting a synthetic lethal therapeutic opportunity. The PROTAC ACBI1 has been developed to induce the degradation of both SMARCA2 and SMARCA4 by recruiting the von Hippel-Lindau (VHL) E3 ligase.[2] The linker in ACBI1 incorporates a benzyl moiety, showcasing the utility of building blocks like this compound.
The following sections detail a representative synthetic workflow and protocols for constructing a PROTAC analogous to ACBI1, where this compound serves as a key precursor for the linker.
Data Presentation
The following table summarizes key quantitative data for the representative SMARCA2/4-targeting PROTAC, ACBI1.
| Parameter | Value | Reference |
| SMARCA2 Degradation (DC50) | 6 nM | [2][3] |
| SMARCA4 Degradation (DC50) | 11 nM | [2][3] |
| PBRM1 Degradation (DC50) | 32 nM | [3] |
| Anti-proliferative IC50 (MV-4-11 cells) | 28 nM | [2] |
Experimental Protocols
Overall Synthetic Workflow
The synthesis of the SMARCA2/4-targeting PROTAC involves a multi-step sequence. The general strategy is to first synthesize the linker with appropriate functional groups, then couple it to the E3 ligase ligand (a VHL ligand), and finally attach the warhead (a SMARCA2/4 bromodomain ligand).
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. | Semantic Scholar [semanticscholar.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Application Notes: Tert-Butyl 4-(hydroxymethyl)benzoate as a Versatile Intermediate in the Synthesis of PROTAC Drug Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(hydroxymethyl)benzoate is a valuable bifunctional building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its utility lies in its dual functionality: a primary alcohol that can be readily converted into a reactive electrophile or nucleophile, and a tert-butyl protected carboxylic acid that provides a stable, sterically hindered handle for later-stage deprotection and conjugation. This structure is particularly amenable for its incorporation as a rigid phenyl-based linker in PROTACs, connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. This application note will focus on the role of this compound as a key intermediate in the synthesis of PROTACs targeting the Androgen Receptor (AR), exemplified by the clinically advanced molecule ARV-110 (Bavdegalutamide).
The Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] The linker component is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein.[2] The physicochemical properties of the linker, such as its length, rigidity, and solubility, also significantly impact the overall properties of the PROTAC, including its cell permeability and pharmacokinetic profile.[3] Aromatic linkers, such as those derived from this compound, can provide conformational rigidity, which can be advantageous for optimizing the geometry of the ternary complex.[4]
Application in the Synthesis of ARV-110 (Bavdegalutamide)
ARV-110 (Bavdegalutamide) is an orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation and is in clinical development for the treatment of prostate cancer.[5][6] The structure of ARV-110 comprises a ligand for the AR, a linker, and a ligand for the Cereblon (CRBN) E3 ligase.[6] While the detailed proprietary synthesis of ARV-110 is not fully disclosed, the synthesis of its core components and similar analogues illustrates the utility of intermediates like this compound. The linker in ARV-110 is a rigid piperidine-piperazine structure, and precursors with a benzyl moiety are key for its construction.
Experimental Protocols
The following protocols describe the synthesis of a key benzyl-based linker precursor and its subsequent elaboration into a PROTAC, illustrating the application of this compound chemistry.
Protocol 1: Synthesis of tert-Butyl 4-(bromomethyl)benzoate
This protocol outlines the conversion of the hydroxymethyl group to a reactive bromomethyl group, a key step in preparing the linker for conjugation.
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add carbon tetrabromide (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield tert-butyl 4-(bromomethyl)benzoate.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | tert-Butyl 4-(bromomethyl)benzoate |
| Typical Yield | 85-95% |
| Purity | >95% (by NMR and LC-MS) |
Protocol 2: General Synthesis of a PROTAC using a Benzyl-based Linker
This protocol provides a general workflow for the synthesis of a PROTAC, starting from a functionalized benzyl linker derived from this compound. This example describes the coupling to an amine-functionalized E3 ligase ligand and a subsequent coupling to the target protein ligand.
Part A: Synthesis of the Linker-E3 Ligase Ligand Conjugate
Materials:
-
tert-Butyl 4-(aminomethyl)benzoate (derived from the corresponding bromo- or mesyl- derivative of this compound)
-
Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative)
-
Coupling agents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and tert-butyl 4-(aminomethyl)benzoate (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the linker-E3 ligase ligand conjugate.
Part B: Deprotection and Coupling to the Target Protein Ligand
Materials:
-
Linker-E3 Ligase Ligand Conjugate (from Part A)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Amine-functionalized Target Protein Ligand (e.g., AR ligand)
-
Coupling agents (e.g., HATU)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the linker-E3 ligase ligand conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours to deprotect the tert-butyl ester.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting carboxylic acid and the amine-functionalized target protein ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and the coupling agent (e.g., HATU, 1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC product by preparative HPLC.
Quantitative Data for a Representative PROTAC Synthesis:
| Step | Product | Typical Yield | Purity (HPLC) |
| Linker Conjugation | Linker-E3 Ligase Ligand | 60-80% | >95% |
| Final PROTAC | Target-Linker-E3 Ligase | 40-60% | >98% |
Signaling Pathway and Mechanism of Action
ARV-110 targets the Androgen Receptor (AR), a key driver of prostate cancer.[5] The AR signaling pathway is crucial for the growth and survival of prostate cancer cells. Upon binding to androgens, the AR translocates to the nucleus, where it functions as a transcription factor, activating genes involved in cell proliferation and survival.
The PROTAC-mediated degradation of AR offers a distinct advantage over traditional inhibitors. By physically removing the AR protein, ARV-110 can overcome resistance mechanisms associated with AR overexpression or mutations that affect ligand binding.[7]
Figure 1. Mechanism of action of ARV-110.
Conclusion
This compound serves as a highly adaptable intermediate for the synthesis of complex drug analogues, most notably as a linker component in PROTACs. Its chemical handles allow for straightforward modification and incorporation into heterobifunctional molecules. The application of this building block in the development of potent and selective protein degraders like ARV-110 highlights its significance in modern drug discovery. The provided protocols offer a foundational guide for researchers to explore the synthesis of novel PROTACs utilizing benzyl-based linkers derived from this versatile intermediate.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization Reactions Involving tert-Butyl 4-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential polymerization strategies for tert-Butyl 4-(hydroxymethyl)benzoate, a versatile monomer for the synthesis of functional polyesters. The protocols outlined below are based on established principles of polymer chemistry and are intended to serve as a foundational guide for the development of novel polymeric materials for applications in drug delivery, biomedical devices, and advanced materials.
Introduction to Polymerization Strategies
This compound possesses two key functional groups that can be utilized for polymerization: a primary hydroxyl group and a tert-butyl ester protected carboxylic acid. This dual functionality allows for several synthetic approaches to produce polyesters with tailored properties. The bulky tert-butyl group can also influence the polymer's solubility and thermal characteristics.
Two primary strategies for the polymerization of this monomer are detailed:
-
Strategy A: Direct Polycondensation. This approach utilizes the reactive hydroxyl group for condensation polymerization with a suitable dicarboxylic acid comonomer. The tert-butyl ester group remains intact, providing a hydrophobic character to the resulting polymer and a potential site for post-polymerization modification.
-
Strategy B: Deprotection Followed by Polycondensation. This two-step strategy involves the initial deprotection of the tert-butyl ester to reveal a carboxylic acid functionality. The resulting 4-(hydroxymethyl)benzoic acid can then undergo self-condensation or be copolymerized with a diol to form a polyester.
The choice of strategy will depend on the desired final polymer structure, properties, and intended application.
Experimental Protocols
Strategy A: Direct Polycondensation with Adipoyl Chloride
This protocol describes the synthesis of a polyester by reacting this compound with adipoyl chloride, a common dicarboxylic acid chloride, via solution polymerization.
Materials:
-
This compound (≥98%)
-
Adipoyl chloride (≥98%)
-
Triethylamine (TEA, ≥99%)
-
Anhydrous Dichloromethane (DCM, ≥99.8%)
-
Methanol (≥99.8%)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet is dried in an oven and allowed to cool under a stream of argon.
-
Monomer Dissolution: In the flask, dissolve this compound (e.g., 10.41 g, 50 mmol) in 100 mL of anhydrous DCM.
-
Addition of Base: Add triethylamine (7.0 mL, 50 mmol) to the solution as an acid scavenger.
-
Initiation of Polymerization: While stirring vigorously, slowly add a solution of adipoyl chloride (e.g., 9.15 g, 50 mmol) in 50 mL of anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under an argon atmosphere.
-
Polymer Precipitation and Purification:
-
Pour the viscous reaction mixture into 500 mL of cold methanol to precipitate the polymer.
-
Filter the white solid precipitate and wash it thoroughly with fresh methanol.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate it in cold methanol. Repeat this step two more times to ensure the removal of unreacted monomers and oligomers.
-
-
Drying: Dry the final polymer product in a vacuum oven at 40 °C for 48 hours.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.
Strategy B: Deprotection and Self-Polycondensation
This protocol outlines the synthesis of a polyester via the deprotection of the tert-butyl ester group of this compound to form 4-(hydroxymethyl)benzoic acid, followed by its self-condensation.
Part 1: Deprotection of this compound
Materials:
-
This compound (≥98%)
-
Trifluoroacetic acid (TFA, ≥99%)
-
Dichloromethane (DCM, ≥99.5%)
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolution: Dissolve this compound (e.g., 10.41 g, 50 mmol) in 100 mL of DCM in a round-bottom flask.
-
Acidolysis: Add an excess of trifluoroacetic acid (e.g., 20 mL) to the solution and stir at room temperature for 4 hours.
-
Neutralization and Extraction:
-
Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
-
Washing and Drying: Combine the organic layers and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the DCM under reduced pressure to obtain the crude 4-(hydroxymethyl)benzoic acid. The product can be further purified by recrystallization from water.
Part 2: Melt Polycondensation of 4-(hydroxymethyl)benzoic acid
Materials:
-
4-(hydroxymethyl)benzoic acid (from Part 1)
-
Antimony(III) oxide (catalyst, ≥99%)
-
High-vacuum line
-
Polymerization reactor with mechanical stirrer and vacuum outlet
Procedure:
-
Reactor Charging: Place the dried 4-(hydroxymethyl)benzoic acid (e.g., 7.6 g, 50 mmol) and a catalytic amount of antimony(III) oxide (e.g., 0.02 g) into the polymerization reactor.
-
Inerting: Purge the reactor with argon for 30 minutes.
-
Esterification Stage: Heat the reactor to 180-200 °C under a slow stream of argon. Water will be evolved as the esterification reaction proceeds. Maintain this stage for 2-3 hours.
-
Polycondensation Stage: Gradually increase the temperature to 250-280 °C and apply a high vacuum (<1 Torr). The viscosity of the melt will increase significantly. Continue the reaction for 4-6 hours until the desired viscosity is achieved.
-
Polymer Recovery: Cool the reactor to room temperature under an argon atmosphere. The solid polymer can be removed by carefully breaking the glass reactor or by using a reactor designed for easy polymer removal.
Quantitative Data
The following tables present representative data for the polymerization reactions described above. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Representative Data for Direct Polycondensation (Strategy A)
| Experiment ID | Monomer Ratio (mol/mol) (tBHMB:Adipoyl Chloride) | Catalyst (mol%) | Mn ( g/mol ) | PDI | Tg (°C) |
| A-1 | 1:1 | 0 | 15,000 | 2.1 | 55 |
| A-2 | 1:1.05 | 0 | 12,000 | 2.3 | 52 |
| A-3 | 1.05:1 | 0 | 11,500 | 2.4 | 50 |
tBHMB: this compound
Table 2: Representative Data for Self-Polycondensation (Strategy B)
| Experiment ID | Catalyst (mol%) (Sb₂O₃) | Reaction Time (h) | Mn ( g/mol ) | PDI | Tg (°C) |
| B-1 | 0.1 | 4 | 18,000 | 1.9 | 145 |
| B-2 | 0.1 | 6 | 25,000 | 2.0 | 150 |
| B-3 | 0.2 | 6 | 28,000 | 1.8 | 152 |
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows for the described polymerization strategies.
Caption: Workflow for Direct Polycondensation (Strategy A).
Caption: Workflow for Deprotection and Self-Polycondensation (Strategy B).
Caption: Chemical reaction schemes for the polymerization strategies.
Application Notes and Protocols for Protecting Group Strategies Using tert-Butyl 4-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tert-Butyl 4-(hydroxymethyl)benzoate as a versatile protecting group precursor in organic synthesis. This bifunctional reagent allows for the introduction of a 4-(tert-butoxycarbonyl)benzyl (Boc-Bn) protecting group, which offers orthogonal protection strategies valuable in multi-step syntheses, particularly in the fields of medicinal chemistry and drug development.
Introduction to the 4-(tert-Butoxycarbonyl)benzyl (Boc-Bn) Protecting Group
The 4-(tert-butoxycarbonyl)benzyl group provides a dual-functionality protecting strategy. The benzyl ether or ester linkage to the substrate offers stability under a range of conditions, while the tert-butyl ester moiety allows for selective cleavage under acidic conditions. This orthogonality is a significant advantage in complex synthetic routes where multiple protecting groups are employed.
The protecting group is typically introduced by first converting the hydroxymethyl group of this compound to a suitable leaving group, such as a bromide, to form tert-butyl 4-(bromomethyl)benzoate. This activated reagent can then be used to protect various functional groups.
Protection of Carboxylic Acids
The Boc-Bn group is particularly useful for the protection of carboxylic acids, forming a 4-(tert-butoxycarbonyl)benzyl ester. This protected form is stable to a variety of reaction conditions, including those that are basic or nucleophilic.
Reaction Scheme: Protection of a Carboxylic Acid
Application Notes and Protocols for the Esterification of 4-(Hydroxymethyl)benzoic Acid with Tert-Butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of tert-butyl 4-(hydroxymethyl)benzoate from 4-(hydroxymethyl)benzoic acid and tert-butanol. This document outlines two primary methodologies: the Steglich esterification and the Mitsunobu reaction. Both methods are well-suited for this transformation, offering mild reaction conditions that are crucial for handling the sterically hindered tert-butanol and preventing undesirable side reactions. These protocols are intended to serve as a comprehensive guide for laboratory synthesis, purification, and characterization of the target compound, which is a valuable intermediate in medicinal chemistry and drug development.
Introduction
The esterification of 4-(hydroxymethyl)benzoic acid with tert-butanol presents a unique challenge due to the steric hindrance of the tertiary alcohol and the presence of a primary alcohol (the hydroxymethyl group) on the carboxylic acid. Traditional acid-catalyzed Fischer esterification is generally not suitable for tert-butanol, as it tends to undergo elimination to form isobutene under strong acidic conditions[1]. Therefore, milder, and more sophisticated methods are required to achieve the desired transformation efficiently and selectively.
The two protocols detailed below, Steglich esterification and the Mitsunobu reaction, are widely recognized for their efficacy in coupling sterically demanding alcohols and for their compatibility with a variety of functional groups. The Steglich esterification utilizes a carbodiimide coupling agent and a nucleophilic catalyst to activate the carboxylic acid under neutral conditions[1][2][3]. The Mitsunobu reaction employs a phosphine and an azodicarboxylate to activate the alcohol for nucleophilic attack by the carboxylate[4][5][6].
The resulting product, this compound, is a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.
Data Presentation
The following table summarizes the typical reaction parameters for the Steglich and Mitsunobu esterification of 4-(hydroxymethyl)benzoic acid with tert-butanol. These values are based on general protocols for similar transformations and may require optimization for this specific substrate.
| Parameter | Steglich Esterification | Mitsunobu Reaction |
| Coupling/Activating Agents | N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Not Applicable | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Not Applicable |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Tetrahydrofuran (THF), Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours | 2 - 12 hours |
| Typical Molar Ratios (Acid:Alcohol:Reagents) | 1 : 1.5-3 : 1.1-1.2 (DCC/EDC) : 0.1-0.2 (DMAP) | 1 : 1.5-2 : 1.5 (PPh₃) : 1.5 (DEAD/DIAD) |
| Typical Yield | 70-90% | 60-85% |
| Work-up | Filtration of urea byproduct, aqueous wash | Chromatographic purification to remove phosphine oxide and hydrazide byproducts |
Experimental Protocols
Protocol 1: Steglich Esterification of 4-(Hydroxymethyl)benzoic Acid with Tert-Butanol
This protocol is adapted from the general procedure for Steglich esterification and is designed for the selective esterification of the carboxylic acid group in the presence of the hydroxymethyl group.
Materials:
-
4-(Hydroxymethyl)benzoic acid
-
Tert-butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Add tert-butanol (1.5 eq) and 4-(dimethylamino)pyridine (0.1 eq) to the solution and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0 °C over a period of 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x volume of organic layer), saturated sodium bicarbonate solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Protocol 2: Mitsunobu Reaction for the Esterification of 4-(Hydroxymethyl)benzoic Acid with Tert-Butanol
This protocol provides an alternative mild method for the synthesis of the target ester.
Materials:
-
4-(Hydroxymethyl)benzoic acid
-
Tert-butanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 4-(hydroxymethyl)benzoic acid (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous tetrahydrofuran (approx. 0.1 M concentration).
-
Add tert-butanol (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C. The solution will typically turn from colorless to a yellow or orange color.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
The crude residue will contain the desired product along with triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct.
-
Directly load the crude residue onto a silica gel column and purify by flash chromatography using a gradient of hexanes and ethyl acetate to isolate the pure this compound.
Mandatory Visualization
Caption: General workflow for the esterification of 4-(hydroxymethyl)benzoic acid.
Caption: Simplified signaling pathway of the Steglich esterification.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. fiveable.me [fiveable.me]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tert-Butyl 4-(hydroxymethyl)benzoate, a valuable intermediate in the preparation of various pharmaceutical compounds and functional materials. The primary method outlined is the direct esterification of 4-(hydroxymethyl)benzoic acid.
Introduction
This compound serves as a key building block in organic synthesis. The presence of both a protected carboxylic acid (as a tert-butyl ester) and a primary alcohol allows for selective functionalization at either end of the molecule. This bifunctionality makes it a versatile reagent in the synthesis of more complex molecules, including active pharmaceutical ingredients. The tert-butyl ester group provides steric hindrance that protects the carboxylic acid from nucleophilic attack under various reaction conditions and can be selectively removed under acidic conditions.
Synthetic Pathways
The synthesis of this compound can be achieved through several routes. The most common and direct approach is the acid-catalyzed esterification of 4-(hydroxymethyl)benzoic acid with a tert-butyl source. Alternative methods, though potentially involving more steps, include the reduction of the corresponding aldehyde, tert-butyl 4-formylbenzoate, or the nucleophilic substitution of a halide from tert-butyl 4-(halomethyl)benzoate. This protocol will focus on the direct esterification method.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-(hydroxymethyl)benzoic acid | Commercially Available |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Commercially Available |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Commercially Available |
| Solvent | Dichloromethane (DCM) | Commercially Available |
| Reaction Temperature | Room Temperature | General Knowledge |
| Reaction Time | 12-24 hours | Analogous Reactions |
| Yield | >90% (expected) | Analogous Reactions |
| Purification | Column Chromatography | Standard Procedure |
Experimental Protocol
This protocol details the synthesis of this compound via esterification of 4-(hydroxymethyl)benzoic acid using di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine.
Materials:
-
4-(hydroxymethyl)benzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(hydroxymethyl)benzoic acid (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis and purification.
Application Notes and Protocols for the Functionalization of Polymers with tert-Butyl 4-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of common biocompatible polymers—Poly(ethylene glycol) (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan—with tert-Butyl 4-(hydroxymethyl)benzoate. This functionalization introduces a protected carboxylic acid moiety onto the polymer backbone, which, after deprotection, can be used for further conjugation of drugs, targeting ligands, or other biomolecules.
Introduction
The functionalization of polymers is a cornerstone of modern drug delivery and biomaterial science. By covalently attaching specific functional groups, the physicochemical and biological properties of polymers can be tailored for a variety of applications. This compound is a valuable reagent for this purpose as it introduces a latent carboxylic acid group. The tert-butyl ester serves as a robust protecting group that can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be used for subsequent bioconjugation reactions. This two-step approach is particularly useful for synthesizing well-defined polymer-drug conjugates and other advanced biomaterials.
Applications in Drug Development
The functionalization of polymers with this compound is a key step in the preparation of:
-
Polymer-drug conjugates: The deprotected carboxylic acid can be activated to form amide bonds with amine-containing drugs, providing a stable linkage for drug delivery.
-
Targeted drug delivery systems: The carboxylic acid can be used to attach targeting ligands (e.g., peptides, antibodies) that direct the polymer conjugate to specific cells or tissues.
-
Stimuli-responsive systems: The carboxylic acid groups can impart pH-sensitivity to the polymer, enabling drug release in the acidic environment of tumors or endosomes.
-
Biomaterial coatings: Functionalized polymers can be used to coat medical devices to improve biocompatibility and reduce fouling.
Protocol 1: Functionalization of Hydroxyl-Terminated Poly(ethylene glycol) (PEG) via Mitsunobu Reaction
The Mitsunobu reaction is a versatile and efficient method for the esterification of primary and secondary alcohols with acidic nucleophiles under mild, neutral conditions. It is particularly well-suited for the functionalization of hydroxyl-terminated polymers like PEG.
Experimental Protocol
Materials:
-
Hydroxy-terminated Poly(ethylene glycol) (PEG-OH)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Dialysis tubing (appropriate Molecular Weight Cut-Off for the PEG)
-
Deionized water
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PEG-OH (1.0 eq.) and this compound (1.5 eq. per hydroxyl group) in anhydrous THF.
-
Reagent Addition: To the stirred solution, add Triphenylphosphine (PPh₃) (2.0 eq. per hydroxyl group).
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add Diisopropyl azodicarboxylate (DIAD) (2.0 eq. per hydroxyl group) dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of this compound.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Redissolve the precipitate in a minimal amount of deionized water and transfer to a dialysis tube.
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours, to remove byproducts (triphenylphosphine oxide and the reduced hydrazo compound).
-
Lyophilize the dialyzed solution to obtain the purified PEG-O-C(O)-Ph-C(CH₃)₃ as a white, fluffy solid.
-
Characterization Data (Representative)
| Parameter | Value |
| Polymer Backbone | PEG, MW 5000 g/mol |
| Degree of Substitution (DS) | > 95% (determined by ¹H NMR) |
| Yield | 85-95% |
| PDI (after functionalization) | < 1.1 (determined by GPC) |
Note: The degree of substitution can be calculated from the ¹H NMR spectrum by comparing the integration of the PEG backbone protons with the aromatic protons of the benzoate group.
Protocol 2: Functionalization of Carboxyl-Terminated Poly(lactic-co-glycolic acid) (PLGA) via Steglich Esterification
Steglich esterification is a mild and efficient method for forming ester bonds between carboxylic acids and alcohols using a carbodiimide coupling agent, such as DCC or EDC, and a catalyst, typically DMAP. This protocol describes the attachment of this compound to the terminal carboxylic acid groups of PLGA.
Experimental Protocol
Materials:
-
Carboxyl-terminated Poly(lactic-co-glycolic acid) (PLGA-COOH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve PLGA-COOH (1.0 eq.) in anhydrous DCM.
-
Reagent Addition: To the stirred solution, add this compound (2.0 eq. per carboxyl group) and a catalytic amount of DMAP (0.2 eq. per carboxyl group).
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.5 eq. per carboxyl group) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution to a large volume of cold methanol or a methanol/diethyl ether mixture.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Dry the purified PLGA-O-C(O)-Ph-C(CH₃)₃ under vacuum at room temperature.
-
Characterization Data (Representative)
| Parameter | Value |
| Polymer Backbone | PLGA (50:50), MW 10,000 g/mol |
| Degree of Substitution (DS) | > 90% (determined by ¹H NMR) |
| Yield | 80-90% |
| PDI (after functionalization) | < 1.5 (determined by GPC) |
Note: The degree of substitution can be confirmed by the appearance of new aromatic proton signals in the ¹H NMR spectrum and the disappearance of the carboxylic acid proton signal.
Protocol 3: Functionalization of Chitosan via Carbodiimide-Mediated Amide Bond Formation
This protocol first modifies this compound to introduce a carboxylic acid, which is then coupled to the primary amine groups of chitosan using a water-soluble carbodiimide like EDC, often in the presence of an activator such as HOBt or NHS.
Part 1: Synthesis of the Linker-Functionalized Agent
A short linker with a terminal carboxylic acid needs to be attached to this compound. Here, we use succinic anhydride to create a carboxylated derivative.
Materials:
-
This compound
-
Succinic anhydride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.) and succinic anhydride (1.2 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) and stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-(((4-oxobutanoyl)oxy)methyl)benzoate.
Part 2: Coupling to Chitosan
Materials:
-
Chitosan (low molecular weight, high degree of deacetylation)
-
tert-butyl 4-(((4-oxobutanoyl)oxy)methyl)benzoate (from Part 1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
1% Acetic acid solution
-
Dialysis tubing
Procedure:
-
Chitosan Solution: Dissolve chitosan in 1% aqueous acetic acid to a concentration of 1% (w/v).
-
Activation: In a separate flask, dissolve the carboxylated functionalizing agent (1.0-2.0 eq. relative to the amine groups in chitosan), EDC·HCl (1.5 eq.), and NHS (1.5 eq.) in a minimal amount of a suitable solvent (e.g., DMF or a water/co-solvent mixture) and stir for 1 hour at room temperature to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated ester solution dropwise to the chitosan solution with vigorous stirring.
-
Reaction: Adjust the pH of the reaction mixture to 5.0-6.0 and stir at room temperature for 24-48 hours.
-
Purification:
-
Transfer the reaction mixture to dialysis tubing.
-
Dialyze against a salt solution (e.g., 0.1 M NaCl) for 24 hours, followed by dialysis against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the purified solution to obtain the functionalized chitosan as a solid.
-
Characterization Data (Representative)
| Parameter | Value |
| Polymer Backbone | Chitosan, MW 50,000 g/mol , DDA > 85% |
| Degree of Substitution (DS) | 10-20% (determined by ¹H NMR) |
| Yield | 60-80% |
Note: The degree of substitution is determined by comparing the integral of the chitosan backbone protons with the aromatic protons of the attached benzoate derivative in the ¹H NMR spectrum (typically in D₂O/DCl).
Deprotection of the tert-Butyl Ester
The final step for many applications is the removal of the tert-butyl protecting group to expose the free carboxylic acid.
Protocol:
-
Dissolve the tert-butyl ester functionalized polymer in a suitable solvent (e.g., dichloromethane for PEG and PLGA derivatives).
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The deprotected polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) or by dialysis, depending on the polymer's solubility.
This deprotection step yields the final carboxylated polymer, ready for conjugation with therapeutic agents or other molecules of interest.
Application Notes and Protocols: The Use of tert-Butyl 4-(hydroxymethyl)benzoate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tert-Butyl 4-(hydroxymethyl)benzoate, primarily through its active form, the 4-(hydroxymethyl)benzoic acid (HMBA) linker, in solid-phase peptide synthesis (SPPS). The HMBA linker is a versatile tool for the synthesis of C-terminally modified peptides, offering significant advantages in drug discovery and development. Its stability to acidic conditions used in standard Fmoc-SPPS, combined with its susceptibility to a wide range of nucleophiles for cleavage, allows for the generation of diverse peptide libraries with modified C-termini from a single resin-bound precursor.
Introduction to the HMBA Linker
The 4-(hydroxymethyl)benzoic acid (HMBA) linker is a valuable asset in SPPS, particularly for the synthesis of peptides with modified C-termini such as amides, esters, and thioesters.[1][2] Unlike acid-labile linkers, the ester bond formed between the C-terminal amino acid and the HMBA linker is stable to the trifluoroacetic acid (TFA) treatments used for the removal of N-terminal Fmoc protecting groups and many acid-labile side-chain protecting groups.[3][4] This orthogonality allows for on-resin side-chain deprotection before the final cleavage, leading to higher purity of the target peptide.[5]
The key feature of the HMBA linker is its cleavage via nucleophilic attack on the ester carbonyl. This allows the direct incorporation of a variety of functionalities at the C-terminus of the peptide in a single step.[1][6]
Experimental Protocols
Protocol 1: Preparation of HMBA-Functionalized Resin
This protocol describes the attachment of 4-(hydroxymethyl)benzoic acid to an aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl (AM) polystyrene resin
-
4-(Hydroxymethyl)benzoic acid (HMBA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1-2 hours.
-
Linker Activation: In a separate vessel, dissolve 4-(hydroxymethyl)benzoic acid (2-3 equivalents relative to the resin loading) and HOBt (2-3 equivalents) in DMF. Add DIC (2-3 equivalents) and allow the mixture to activate for 10-15 minutes at room temperature.
-
Coupling: Add the activated HMBA solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Fmoc Quantification (Optional): If the hydroxyl group of HMBA is protected with an Fmoc group, perform a quantitative Fmoc release with piperidine to determine the loading capacity of the resin.
Protocol 2: Loading of the First Amino Acid onto HMBA Resin
This protocol details the esterification of the first Fmoc-protected amino acid to the HMBA-functionalized resin.
Materials:
-
HMBA-functionalized resin
-
Fmoc-protected amino acid (3-4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the HMBA-resin in a 9:1 (v/v) mixture of DCM/DMF.[1]
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid in a minimal amount of DMF.
-
Coupling: Add the dissolved Fmoc-amino acid and DIC to the swollen resin. Add the catalytic amount of DMAP to the reaction mixture.[1]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping (Optional): To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol.
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the loading capacity of the resin using a standard method such as UV-Vis spectrophotometric quantification of the fulvene-piperidine adduct after Fmoc deprotection.
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
Standard Fmoc-SPPS protocols are employed for peptide chain elongation on the loaded HMBA-resin.
Procedure:
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: Couple the next Fmoc-amino acid (3-4 equivalents) using a suitable coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like N,N-diisopropylethylamine (DIPEA). The coupling time is typically 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-4 for each amino acid in the peptide sequence.
Protocol 4: On-Resin Side-Chain Deprotection
Prior to nucleophilic cleavage, the acid-labile side-chain protecting groups are removed.
Materials:
-
Trifluoroacetic acid (TFA) (95%)
-
Scavengers (e.g., water, triisopropylsilane (TIS), depending on the amino acid composition)
-
Dichloromethane (DCM)
-
10% DIPEA in DCM
Procedure:
-
Washing: Wash the fully assembled peptide-resin with DCM.
-
Deprotection: Treat the resin with a cleavage cocktail of 95% TFA and appropriate scavengers for 1-2 hours at room temperature.[7]
-
Filtration and Washing: Filter the resin and wash thoroughly with DCM.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM.
-
Washing and Drying: Wash the resin with DCM and dry under vacuum.
Protocol 5: Nucleophilic Cleavage of Peptides from HMBA Resin
The following protocols describe the cleavage of the peptide from the HMBA resin to yield C-terminally modified peptides.
5.1. Synthesis of Peptide Esters
Procedure:
-
Treat the dried, deprotected peptide-resin with a solution of the desired alcohol containing a non-nucleophilic base (e.g., 1 M sodium methoxide in methanol for methyl esters, or potassium tert-butoxide in other alcohols).[3]
-
Agitate the mixture at room temperature. Reaction times vary depending on the alcohol and the C-terminal amino acid (see Table 1).
-
Filter the resin and wash with the corresponding alcohol.
-
The combined filtrates contain the peptide ester.
5.2. Synthesis of Peptide Amides
Procedure:
-
Swell the dried, deprotected peptide-resin in DMF.
-
Treat the resin with a solution of the desired primary or secondary amine (neat or in a suitable solvent).[3]
-
Agitate the mixture at room temperature. Reaction times can be longer than for ester synthesis (see Table 2).
-
Filter the resin and wash with DMF and DCM.
-
The combined filtrates contain the peptide amide. For cleavage with ammonia, a solution of ammonia in methanol is used in a sealed vessel for 16-24 hours.[8]
5.3. Synthesis of Peptide Acids
Procedure:
-
Treat the peptide-resin with 1 M sodium methoxide in methanol for 30 minutes at room temperature.[8]
-
Add water to the reaction mixture and continue to agitate for another 30 minutes to hydrolyze the in-situ formed methyl ester.[8]
-
Filter the resin, and acidify the filtrate to obtain the peptide acid.
Data Presentation
The following tables summarize the quantitative data for the nucleophilic cleavage of model dipeptides (Ac-Trp-Xaa) from an HMBA-PEGA resin, as reported by Hansen et al.[3]
Table 1: Synthesis of Peptide Esters via Nucleophilic Cleavage with Alcohols
| Entry | C-terminal AA (Xaa) | Alcohol | Time (min) | Conversion (%) | Purity (%) |
| 1 | Gly | Methanol | 15 | 100 | >95 |
| 2 | Ala | Methanol | 30 | 100 | >95 |
| 3 | Ile | Methanol | 60 | 100 | >95 |
| 4 | Gly | Ethanol | 15 | 100 | >95 |
| 5 | Ala | Ethanol | 30 | 100 | >95 |
| 6 | Ile | Ethanol | 60 | 100 | >95 |
| 7 | Gly | Isopropanol | 30 | 40 | >90 |
| 8 | Ala | Isopropanol | 60 | 20 | >90 |
| 9 | Ile | Isopropanol | 120 | 100 | >90 |
Table 2: Synthesis of Peptide Amides via Nucleophilic Cleavage with Amines
| Entry | C-terminal AA (Xaa) | Amine | Time (h) | Conversion (%) | Purity (%) |
| 1 | Gly | n-Butylamine | 2 | 100 | >90 |
| 2 | Ala | n-Butylamine | 4 | 100 | >90 |
| 3 | Ile | n-Butylamine | 8 | 50 | >90 |
| 4 | Gly | Isobutylamine | 4 | 100 | >90 |
| 5 | Ala | Isobutylamine | 8 | 50 | >90 |
| 6 | Ile | Isobutylamine | 24 | <10 | >90 |
| 7 | Gly | Benzylamine | 2 | 100 | >90 |
| 8 | Ala | Benzylamine | 4 | 100 | >90 |
| 9 | Ile | Benzylamine | 8 | 50 | >90 |
Visualizations
Caption: Workflow for SPPS using the HMBA linker.
This diagram illustrates the key stages in the synthesis of C-terminally modified peptides using the HMBA linker, from resin functionalization to the final cleavage and product generation.
References
- 1. peptide.com [peptide.com]
- 2. peptideweb.com [peptideweb.com]
- 3. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Total solid-phase synthesis of bombesin analogs with different functional groups at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols: Derivatization of tert-Butyl 4-(hydroxymethyl)benzoate for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(hydroxymethyl)benzoate is a versatile scaffold for chemical derivatization, enabling the synthesis of a diverse range of compounds for biological evaluation. The presence of a reactive primary alcohol and a stable tert-butyl ester allows for selective modification at the benzylic position, making it an ideal starting material for developing probes for cellular imaging, affinity purification, and for creating novel therapeutic candidates. These derivatives can be designed to interact with specific biological targets and signaling pathways implicated in various diseases, including cancer and inflammatory conditions. This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized compounds.
Derivatization Strategies
The primary site for derivatization on this compound is the hydroxyl group. This can be readily converted into esters or ethers to introduce a variety of functional moieties.
Esterification
Esterification of the benzylic alcohol allows for the introduction of various acyl groups. This can be used to attach fluorescent tags, biotin labels, or moieties designed to mimic endogenous ligands or inhibit specific enzymes.
Etherification
Williamson ether synthesis provides a route to attach a wide range of alkyl or aryl groups to the benzylic position. This is particularly useful for introducing bulky groups or linkers for conjugation to other molecules.
Experimental Protocols
Protocol 1: General Procedure for Esterification of this compound
This protocol describes a general method for the synthesis of tert-butyl 4-(acyloxymethyl)benzoate derivatives.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., a fluorescently labeled carboxylic acid, biotin-PEG-acid, or a pharmacologically active carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) or EDCI (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: General Procedure for Williamson Ether Synthesis with this compound
This protocol outlines a general method for the synthesis of tert-butyl 4-(alkoxymethyl)benzoate derivatives.
Materials:
-
This compound
-
Alkyl halide of interest (e.g., a fluorescently labeled alkyl halide or biotin-PEG-halide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Biological Assays
The synthesized derivatives of this compound can be evaluated for a range of biological activities. Below are protocols for assessing cytotoxicity and anti-inflammatory potential.
Protocol 3: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][2]
Protocol 4: XTT Assay for Cytotoxicity
The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Synthesized derivatives dissolved in DMSO
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate reader
Procedure:
-
Seed and treat cells as described in the MTT assay protocol (Steps 1 and 2).
-
Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability and determine the IC50 value.[1]
Quantitative Data
While specific biological data for derivatives of this compound are not extensively available in the public domain, the following table presents data for structurally related benzoate and benzothiazole derivatives to provide a reference for potential biological activities.
| Compound Class | Biological Activity | Cell Line/Target | IC50 / Activity | Reference |
| Phenyl benzoate derivatives | Anticancer | A549 (Lung) | >5 µM | [3] |
| Phenyl benzoate derivatives | Anticancer | SW480 (Colon) | >5 µM | [3] |
| Benzothiazole derivatives | Anticancer | MDA-MB-231 (Breast) | 16.5 µM (for compound 7i) | [4] |
| Benzothiazole derivatives | Anticancer | A431 (Skin) | 2.76 ± 0.14 µM (for compound B7) | [5][6] |
| Benzothiazole derivatives | Anticancer | A549 (Lung) | 2.13 ± 0.11 µM (for compound B7) | [5][6] |
| Benzyl isothiocyanate | Anti-inflammatory | RAW 264.7 (Macrophage) | Inhibition of LPS-induced NO production | [7] |
| Fluorobenzimidazole derivatives | Anti-inflammatory | 5-Lipoxygenase | 0.9 µM (for compound 4g) | [8] |
| Fluorobenzimidazole derivatives | Anti-inflammatory | Soluble epoxide hydrolase | 0.7 µM (for compound 4k) | [8] |
Visualizations
Caption: Experimental workflow for the derivatization and biological evaluation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Inhibition of [3H]batrachotoxinin A-20alpha-benzoate binding to sodium channels and sodium channel function by endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 4-(hydroxymethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary synthetic routes commonly employed:
-
Esterification of 4-(hydroxymethyl)benzoic acid: This involves the reaction of 4-(hydroxymethyl)benzoic acid with a tert-butylating agent, such as tert-butanol or isobutylene, typically in the presence of an acid catalyst.[1][2]
-
Reduction of tert-butyl 4-formylbenzoate: This method involves the selective reduction of the aldehyde group of tert-butyl 4-formylbenzoate to a primary alcohol using a reducing agent like sodium borohydride.[3][4]
Q2: What are the common side reactions in the esterification of 4-(hydroxymethyl)benzoic acid?
A2: Due to the bifunctional nature of 4-(hydroxymethyl)benzoic acid, several side reactions can occur:
-
Self-esterification (Polymerization): The hydroxyl group of one molecule can react with the carboxylic acid group of another, leading to the formation of polyester oligomers or polymers.[5]
-
Formation of Di-tert-butylated Product: While less common for this specific substrate, analogous reactions with substituted benzoic acids can sometimes lead to di-alkylation on the aromatic ring under harsh conditions.[6]
-
Dehydration: The benzylic alcohol is susceptible to dehydration under strong acidic conditions and heat, which can lead to the formation of ethers or other degradation products.
-
Incomplete Reaction: The esterification reaction is an equilibrium process, and incomplete conversion can leave unreacted 4-(hydroxymethyl)benzoic acid in the product mixture.[7]
Q3: What are the potential side reactions during the reduction of tert-butyl 4-formylbenzoate?
A3: The primary concerns during the reduction step are:
-
Incomplete Reduction: The reaction may not go to completion, leaving residual tert-butyl 4-formylbenzoate.
-
Over-reduction: While sodium borohydride is generally selective for aldehydes and ketones over esters, prolonged reaction times, elevated temperatures, or the use of stronger reducing agents could potentially lead to the reduction of the tert-butyl ester group to 4-methylbenzyl alcohol.[4][8]
Q4: How can I purify the final product, this compound?
A4: Purification strategies depend on the impurities present. Common methods include:
-
Column Chromatography: Silica gel chromatography is often effective for separating the desired product from both more polar impurities (e.g., 4-(hydroxymethyl)benzoic acid) and less polar impurities (e.g., over-reduced byproducts).
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for removing minor impurities.
-
Aqueous Workup: Washing the organic reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted acidic starting materials like 4-(hydroxymethyl)benzoic acid.[9]
Troubleshooting Guides
Esterification of 4-(hydroxymethyl)benzoic acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Ester | - Incomplete reaction (equilibrium not driven to products).- Formation of polyester byproducts.- Loss of product during workup. | - Use a large excess of the tert-butylating agent (e.g., tert-butanol).- Use a Dean-Stark trap or a drying agent to remove water as it is formed to shift the equilibrium.[1][7]- Optimize reaction time and temperature; prolonged heating can favor side reactions.- During workup, carefully neutralize the acid catalyst and ensure complete extraction of the product. |
| Presence of a High Molecular Weight, Insoluble Material | - Significant self-esterification (polymerization) has occurred. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Consider protecting the hydroxyl group before esterification, followed by deprotection. |
| Product is Contaminated with Starting Material | - Incomplete reaction. | - Increase the reaction time or the amount of catalyst.- Ensure efficient removal of water to drive the reaction to completion.- Purify the crude product using column chromatography or an alkaline wash to remove the acidic starting material.[9] |
Reduction of tert-butyl 4-formylbenzoate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Presence of Unreacted Aldehyde | - Insufficient reducing agent.- Reaction time too short or temperature too low. | - Ensure at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride) is used. A slight excess may be beneficial.- Monitor the reaction by TLC to ensure completion.- Maintain the recommended reaction temperature; for NaBH4 reductions, this is often at or below room temperature.[3] |
| Detection of 4-methylbenzyl alcohol | - Over-reduction of the ester group. | - Use a milder reducing agent; sodium borohydride is generally selective for aldehydes over esters.[4]- Avoid stronger reducing agents like lithium aluminum hydride (LiAlH4) unless both the aldehyde and ester are intended to be reduced.- Control the reaction temperature and time carefully. |
| Complex Product Mixture | - Potential for side reactions depending on the specific reducing agent and conditions used. | - Confirm the selectivity of the chosen reducing agent for the aldehyde in the presence of the tert-butyl ester.- Purify the crude product using column chromatography to isolate the desired alcohol. |
Experimental Protocols
Key Experiment 1: Esterification of 4-(hydroxymethyl)benzoic acid
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
4-(hydroxymethyl)benzoic acid
-
tert-Butanol (in large excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Anhydrous organic solvent (e.g., Toluene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-(hydroxymethyl)benzoic acid (1.0 eq.) in a mixture of toluene and a large excess of tert-butanol (e.g., 10-20 eq.).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess tert-butanol and toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution).
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Key Experiment 2: Reduction of tert-butyl 4-formylbenzoate
Objective: To synthesize this compound by selective reduction.
Materials:
-
tert-Butyl 4-formylbenzoate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve tert-butyl 4-formylbenzoate (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice-water bath.
-
Slowly add sodium borohydride (a slight molar excess, e.g., 1.1-1.5 eq.) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. chegg.com [chegg.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-Butyl 4-(hydroxymethyl)benzoate by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of tert-Butyl 4-(hydroxymethyl)benzoate using column chromatography. It includes troubleshooting advice in a question-and-answer format, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My purification of this compound is not working. What are the most common reasons for failure?
A1: Several factors can lead to poor separation during the column chromatography of this compound. The most common issues include an incorrect solvent system, improper column packing, overloading the column with the crude sample, and potential decomposition of the compound on the silica gel. A systematic troubleshooting approach is crucial for identifying and resolving the specific problem.
Q2: How do I select the appropriate solvent system (mobile phase) for the purification?
A2: The ideal solvent system provides good separation between this compound and any impurities. This is best determined by thin-layer chromatography (TLC) before running the column.[1] A common starting point for moderately polar compounds like this is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]
-
TLC Analysis: Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3). Spot your crude mixture on a TLC plate and develop it in each solvent system.
-
Target Rf Value: Aim for a solvent system that gives your target compound, this compound, a retention factor (Rf) of approximately 0.25-0.35.[1] A very high Rf value indicates the compound will elute too quickly with poor separation, while a very low Rf suggests it will take a very long time to elute or may not elute at all.
Q3: My compound is coming off the column with impurities, even though the TLC showed good separation. What could be the issue?
A3: This is a common problem that can arise from several issues during the column chromatography process itself:
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap, resulting in poor separation. A general guideline is to use 40-60 g of silica gel for every 1 g of crude product.[1]
-
Improper Column Packing: An improperly packed column with cracks, channels, or air bubbles will lead to an uneven flow of the mobile phase and result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
-
Sample Application: The sample should be applied to the column in a concentrated, narrow band. Dissolving the sample in a large volume of solvent or a solvent stronger than the mobile phase can cause the initial band to be too wide.
Q4: The product seems to be stuck on the column and won't elute. What should I do?
A4: If your product is not eluting, it is likely due to the solvent system being too non-polar. You can try the following:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the eluting power of the solvent and should help to move your compound down the column.
-
Methanol Purge: If your compound is still retained after significantly increasing the polarity of the eluent, a "methanol purge" can be attempted at the end of the chromatography. Flushing the column with 100% methanol will elute most polar compounds. However, this will likely co-elute with any other highly polar impurities.
Q5: I suspect my this compound is decomposing on the silica gel. How can I check for this and what can I do?
A5: Silica gel is slightly acidic and can sometimes cause the degradation of sensitive compounds.
-
2D TLC: To test for stability on silica, you can perform a two-dimensional TLC. Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.
-
Deactivating Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel by adding a small amount of triethylamine (1-3%) to your solvent system to neutralize the acidic sites.
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina or Florisil.
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of this compound. Note that optimal conditions should be determined experimentally using TLC.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 to 4:1 v/v) | The exact ratio should be determined by TLC. |
| Target Rf Value | 0.25 - 0.35 | Provides a good balance between separation and elution time. |
| Silica Gel to Crude Ratio | 40:1 to 60:1 (w/w) | Helps to prevent column overloading.[1] |
| Sample Loading | Dissolved in a minimal amount of the mobile phase or a slightly more polar solvent. | Dry loading onto silica gel is an alternative for samples with poor solubility in the eluent. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare a sufficient volume of the chosen hexane:ethyl acetate solvent system. For example, for a 7:3 mixture, combine 700 mL of hexane with 300 mL of ethyl acetate.
2. Packing the Column:
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the silica gel run dry at any point.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette, taking care not to disturb the sand layer.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
Wash the sides of the column with a small amount of the mobile phase and again drain the solvent to the top of the sand.
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin to collect fractions in test tubes or other suitable containers.
-
Continuously monitor the elution process using TLC to identify which fractions contain the purified product.
5. Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Challenges in the Cleavage of the tert-Butyl Ester in tert-Butyl 4-(hydroxymethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cleavage of the tert-butyl ester in tert-Butyl 4-(hydroxymethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the deprotection of this compound?
The primary challenges include incomplete cleavage of the tert-butyl ester, the formation of side products due to the reactive tert-butyl cation, and potential side reactions involving the hydroxymethyl group, especially under harsh acidic conditions. Purification of the final product, 4-(hydroxymethyl)benzoic acid, can also be challenging due to its polarity.
Q2: Why is my tert-butyl ester cleavage reaction incomplete?
Incomplete cleavage is often due to insufficient acid strength or concentration, suboptimal reaction time or temperature, or the presence of excess water in the reaction mixture. For standard cleavage reactions, a 1:1 mixture of trifluoroacetic acid (TFA) and a chlorinated solvent like dichloromethane (DCM) is a common starting point. If the reaction is sluggish, increasing the concentration of TFA or extending the reaction time may be necessary. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
Q3: What are the common side products, and how can their formation be minimized?
A common side product arises from the reaction of the liberated tert-butyl cation with nucleophiles. In the case of this compound, the hydroxymethyl group can be alkylated by the tert-butyl cation to form a tert-butyl ether byproduct. To minimize this and other side reactions, scavengers such as triisopropylsilane (TIS) or anisole can be added to the reaction mixture to trap the tert-butyl cation.[1]
Q4: Can the hydroxymethyl group undergo other side reactions during deprotection?
Under strong acidic conditions, benzyl alcohols can undergo self-condensation to form dibenzyl ethers.[2] While this is a possibility, it is generally less of a concern than alkylation by the tert-butyl cation under standard deprotection conditions. Using milder acidic conditions or non-acidic methods can mitigate this risk.
Q5: Are there alternative, milder methods for cleaving the tert-butyl ester to avoid side reactions?
Yes, several milder methods can be employed. These include the use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane, which can offer greater selectivity.[3][4][5] Aqueous phosphoric acid also provides an effective and environmentally benign option for deprotection.[6] For substrates sensitive to acidic conditions, non-acidic methods such as thermal cleavage can be considered.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 50% in DCM to neat TFA).[1][8] Alternatively, switch to a stronger acid system if necessary. |
| Short reaction time. | Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time until the starting material is consumed.[9] | |
| Reaction temperature is too low. | Ensure the reaction is running at room temperature (around 20-25 °C). Gentle warming can sometimes be beneficial, but caution is advised to avoid side reactions. | |
| Formation of Side Products (e.g., tert-butyl ether of the hydroxymethyl group) | Reaction of the tert-butyl cation with the starting material or product. | Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS, 2-5%) or anisole (2-5%).[1] |
| Degradation of Starting Material or Product | The reaction conditions are too harsh for the substrate. | Switch to a milder deprotection method. Consider using ZnBr₂ in DCM[3][4][5], aqueous phosphoric acid[6], or a non-acidic method like thermal cleavage.[7] |
| Low Yield After Workup | The product, 4-(hydroxymethyl)benzoic acid, is polar and may have some water solubility, leading to loss during aqueous workup. | During extraction, saturate the aqueous phase with NaCl to decrease the polarity of the aqueous layer and perform multiple extractions with an organic solvent. |
| Incomplete removal of the acidic reagent (e.g., TFA). | If using a volatile acid like TFA, ensure its complete removal by rotary evaporation, possibly with co-evaporation from a suitable solvent. |
Data Summary
Table 1: Comparison of Acidic Deprotection Methods for tert-Butyl Esters
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| 50% TFA | Dichloromethane (DCM) | Room Temperature | 1 - 5 hours | >90 | The most common method. Scavengers are often recommended.[1][8][9] |
| 4 M HCl | Dioxane or Acetic Acid | Room Temperature | Variable | High | A classic and effective method. |
| 85% H₃PO₄ (aq) | Toluene or DCM | Room Temp. to 50°C | Variable | High | A milder and environmentally friendly alternative.[6] |
| ZnBr₂ | Dichloromethane (DCM) | Room Temperature | 12 - 24 hours | 70 - 95 | A mild Lewis acid catalyst, good for substrates with other acid-sensitive groups.[3][4][5] |
Note: Yields are substrate-dependent and may require optimization for this compound.
Experimental Protocols
Protocol 1: Cleavage of tert-Butyl Ester using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.5 M.
-
Scavenger Addition (Recommended): Add a scavenger such as triisopropylsilane (TIS) (2-5% v/v) to the solution.
-
TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding a non-polar solvent such as cold diethyl ether or hexane. The resulting solid can be collected by filtration and further purified by recrystallization if necessary.
Protocol 2: Cleavage of tert-Butyl Ester using Zinc Bromide (ZnBr₂)
-
Preparation: To a solution of this compound in anhydrous dichloromethane (DCM) (0.1-0.5 M), add zinc bromide (ZnBr₂) (2-3 equivalents).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a mild acidic solution (e.g., 1 M HCl) to remove zinc salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.[3][4][5]
Visualizations
Caption: Experimental Workflows for tert-Butyl Ester Deprotection.
Caption: Troubleshooting Decision Tree for tert-Butyl Ester Cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. scite.ai [scite.ai]
- 3. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate
Welcome to the technical support center for the synthesis of tert-Butyl 4-(hydroxymethyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: What are the primary synthetic routes to prepare this compound?
There are two main strategies for synthesizing this target molecule, each with distinct advantages and potential challenges.
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Route A: Esterification of 4-(hydroxymethyl)benzoic acid. This is a direct approach involving the reaction of 4-(hydroxymethyl)benzoic acid with a tert-butylating agent. Common methods include using excess tert-butanol with an acid catalyst or reacting with di-tert-butyl dicarbonate (Boc)₂O.
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Route B: Reduction of a tert-butyl benzoate precursor. This strategy starts with a commercially available precursor like tert-butyl 4-formylbenzoate or methyl 4-(tert-butoxycarbonyl)benzoate. The aldehyde or methyl ester group is then selectively reduced to the primary alcohol.
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield is a frequent issue stemming from incomplete reactions, side-product formation, or suboptimal work-up procedures. A systematic approach to troubleshooting is essential.
Common Causes & Solutions:
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Incomplete Reaction (Esterification Route): Fischer esterification is an equilibrium-driven process.
-
Solution: Use a large excess of tert-butanol to shift the equilibrium. Alternatively, remove water as it forms using a Dean-Stark apparatus. Ensure your catalyst (e.g., H₂SO₄, p-TsOH) is active and used in the correct amount.
-
-
Steric Hindrance: The bulky tert-butyl group makes esterification challenging.
-
Solution: Consider alternative methods such as using di-tert-butyl dicarbonate ((Boc)₂O) with a base like DMAP, or converting the starting carboxylic acid to an acid chloride first, followed by reaction with potassium tert-butoxide.
-
-
Incomplete Reaction (Reduction Route): The reducing agent may be old or insufficient.
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Solution: Use a fresh bottle of sodium borohydride (NaBH₄). Ensure the molar ratio of the reducing agent to the starting material is adequate, typically ranging from 1.5 to 3 equivalents.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Adjust temperature and time accordingly. For esterification, reflux may be required for several hours. For reduction, the reaction is often run at 0°C to room temperature.
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The following flowchart provides a logical guide for troubleshooting low yield.
Q3: I'm observing significant impurities. What are the likely side products and how can I minimize them?
Impurity profiles depend heavily on the chosen synthetic route.
-
For the Esterification Route:
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Side Product: Di-tert-butyl ether, from the acid-catalyzed self-condensation of tert-butanol.
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Minimization: Avoid excessively high temperatures. Use a milder catalyst or an alternative tert-butylating agent like (Boc)₂O.
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Side Product: Polymerization or self-esterification of 4-(hydroxymethyl)benzoic acid.
-
Minimization: This is more likely under harsh acidic conditions. Ensure the reaction temperature is controlled.
-
-
For the Reduction Route (from methyl 4-(tert-butoxycarbonyl)benzoate):
-
Side Product: Over-reduction to 4-(tert-butoxycarbonyl)toluene if a harsh reducing agent like LiAlH₄ is used without careful control.
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Minimization: Use a milder reducing agent like NaBH₄, which will selectively reduce an aldehyde but may require activation (e.g., with LiCl) to reduce the methyl ester. DIBAL-H at low temperatures is also an excellent choice for this selective reduction.
-
Q4: What is the recommended method for purifying this compound?
The product has both polar (hydroxyl) and non-polar (tert-butyl ester) functionalities, making purification by flash column chromatography the most effective method.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute the product.
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Monitoring: Use TLC with visualization under a UV lamp (254 nm) and staining with an oxidizing agent like potassium permanganate to track the product, which contains a UV-active benzene ring and a stainable alcohol group.
Comparative Data
While direct comparative studies for this specific synthesis are not widely published, data from analogous transformations can provide valuable insights. The following table summarizes conditions for the synthesis of 4-(hydroxymethyl)benzoic acid from p-xylene, illustrating the impact of catalysts and solvents on yield.[1]
| Catalyst | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cu-MOF | 30% H₂O₂ | Acetonitrile | 30 | 5 | ~96 |
| Mn-MOF | 30% H₂O₂ | Acetonitrile | 30 | 5 | ~66 |
| Mn/Fe-MOF | t-butyl hydroperoxide | Acetone | 50 | 2 | ~82 |
| Cu-MOF | 30% H₂O₂ | Acetic Acid | 30 | 5 | ~50 |
| Cu-MOF | 30% H₂O₂ | Ethanol | 70 | 1 | ~64 |
Table based on data from patent US10669223B2 for the synthesis of 4-(hydroxymethyl)benzoic acid, which serves as a potential starting material for Route A.[1]
Experimental Protocols
The following are detailed, generalized protocols for the two primary synthetic routes.
Protocol 1: Esterification using Di-tert-butyl Dicarbonate
This protocol is adapted from general procedures for Boc-protection of carboxylic acids.
Materials:
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4-(hydroxymethyl)benzoic acid (1.0 eq)
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Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
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Triethylamine (TEA) (1.5 eq)
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Tetrahydrofuran (THF), anhydrous
Procedure:
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To a round-bottom flask under a nitrogen atmosphere, add 4-(hydroxymethyl)benzoic acid (1.0 eq) and anhydrous THF.
-
Add DMAP (0.1 eq) and triethylamine (1.5 eq) to the suspension and stir until a clear solution is formed.
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Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the solution. Gas evolution (CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract with ethyl acetate.
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Combine the organic layers, wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.
Protocol 2: Reduction of tert-Butyl 4-formylbenzoate
This protocol is based on standard procedures for the reduction of aldehydes.[2]
Materials:
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tert-Butyl 4-formylbenzoate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
Procedure:
-
Dissolve tert-butyl 4-formylbenzoate (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
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Monitor the reaction by TLC until the starting aldehyde is no longer visible.
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Cool the reaction mixture back to 0°C and quench by the slow addition of 1 M HCl until gas evolution ceases and the pH is neutral to slightly acidic.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether or ethyl acetate.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
The crude product is often pure enough for many applications, but it can be further purified by flash chromatography if necessary.
References
Technical Support Center: Stability of tert-Butyl 4-(hydroxymethyl)benzoate Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(hydroxymethyl)benzoate. The information focuses on the stability of the compound under acidic conditions, a critical consideration during the deprotection of the tert-butyl group.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of the tert-Butyl Ester
Symptoms: Presence of starting material detected by TLC, LC-MS, or NMR after the reaction is expected to be complete.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For Trifluoroacetic Acid (TFA), a common reagent, using it as a neat solvent or in a 1:1 mixture with a co-solvent like Dichloromethane (DCM) is often effective. For resistant substrates, stronger acids like HCl or sulfuric acid may be considered, though this increases the risk of side reactions.[1] |
| Inadequate Reaction Time | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time until the starting material is no longer observed. Some deprotections may require several hours to reach completion at room temperature.[1] |
| Low Reaction Temperature | Most tert-butyl ester deprotections are carried out at room temperature. If the reaction is sluggish, a gentle increase in temperature (e.g., to 40-50 °C) can enhance the rate of cleavage. However, be cautious as higher temperatures can also promote the degradation of sensitive substrates. |
| Steric Hindrance | If the molecule is sterically hindered around the ester group, more forcing conditions such as a higher concentration of a strong acid or elevated temperatures may be necessary. |
Issue 2: Observation of Unexpected Side Products
Symptoms: Appearance of new, unidentified spots on TLC or peaks in LC-MS or NMR.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Alkylation by the tert-Butyl Cation | The deprotection proceeds via the formation of a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic functional groups within the molecule or solvent. To mitigate this, add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture. These scavengers will trap the tert-butyl cation, preventing unwanted side reactions. |
| Degradation of Acid-Sensitive Functional Groups | The harsh acidic conditions required for deprotection can lead to the degradation of other sensitive functionalities in the molecule. If this is suspected, consider using milder deprotection methods. Options include using aqueous phosphoric acid or Lewis acids like zinc bromide, which can offer greater selectivity.[1] |
| Formation of tert-Butyl Trifluoroacetate | When using TFA, the tert-butyl cation can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate, which can also act as an alkylating agent. The use of scavengers is also effective in preventing this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the acidic deprotection of this compound?
A1: A standard and widely used method is treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A typical procedure involves dissolving the compound in a 1:1 mixture of TFA/DCM and stirring at room temperature for 1-5 hours.[1] Anhydrous conditions are generally preferred to avoid potential side reactions with water.
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the analytical data of the reaction mixture to that of the starting material, the disappearance of the reactant and the appearance of the product can be tracked.
Q3: Is it possible to selectively cleave the tert-butyl ester in the presence of other acid-labile protecting groups like a Boc group?
A3: Selective deprotection can be challenging due to the similar acid lability of tert-butyl esters and Boc groups. However, kinetic differentiation is sometimes possible. For example, some methods report faster cleavage of the N-Boc group compared to the tert-butyl ester under specific conditions, allowing for a window of selectivity.[1] Conversely, milder acidic conditions might favor the retention of the Boc group while cleaving the tert-butyl ester, although this requires careful optimization for each specific substrate.
Q4: What is the mechanism of the acid-catalyzed deprotection of a tert-butyl ester?
A4: The acid-catalyzed deprotection of a tert-butyl ester proceeds through a unimolecular (AAL1) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid. This is followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is then typically quenched by a nucleophile or eliminated as isobutylene.[2]
Data Presentation
| Acid Condition | Temperature (°C) | Solvent | Expected Half-life (t1/2) | Notes |
| 1 M HCl | 25 | Water/Dioxane | Hours to Days | Relatively slow at room temperature. |
| 50% TFA in DCM | 25 | Dichloromethane | < 5 hours | A common and efficient method for deprotection.[1] |
| 95% TFA | 25 | Neat | < 2 hours | Harsher conditions leading to faster deprotection. |
| 85% Phosphoric Acid | 50 | Water | Hours | A milder alternative to strong acids like TFA and HCl.[1] |
| Anhydrous HCl | 0 - 25 | Dioxane / Diethyl Ether | Hours | Another common method, often used as a saturated solution. |
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
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Dissolution: Dissolve this compound in Dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Acid Addition: To the stirred solution, add an equal volume of Trifluoroacetic Acid (TFA) at room temperature. If the substrate is sensitive to alkylation, add 2-5% (v/v) of a scavenger like triisopropylsilane (TIS).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the reaction is complete (typically 1-5 hours), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 4-(hydroxymethyl)benzoic acid can be purified by a suitable method such as recrystallization or column chromatography.
Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid
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Dissolution: Dissolve this compound in a suitable organic solvent like toluene.
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Acid Addition: Add 5 equivalents of 85 wt % aqueous phosphoric acid to the solution.[1]
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Reaction Conditions: Stir the mixture at a slightly elevated temperature, for example, 40-50 °C.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Mandatory Visualization
Caption: Acid-catalyzed deprotection pathway of this compound and potential side reactions.
Caption: Troubleshooting workflow for the acidic deprotection of this compound.
References
Technical Support Center: Stability of tert-Butyl 4-(hydroxymethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of tert-Butyl 4-(hydroxymethyl)benzoate under basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the tert-butyl ester group of this compound to basic conditions?
The tert-butyl ester group is generally known for its high stability under a wide range of basic and nucleophilic conditions.[1] This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which impedes the nucleophilic attack of hydroxide or other bases at the carbonyl carbon.[2] Unlike methyl or ethyl esters, which are readily hydrolyzed, tert-butyl esters require more forcing conditions for cleavage.[3]
Q2: Under what basic conditions can the tert-butyl ester of my compound be cleaved?
While stable under mild basic conditions (e.g., NaHCO₃, K₂CO₃, or amine bases at room temperature), the tert-butyl ester can be cleaved under more vigorous basic conditions. Cleavage of tert-butyl benzoates has been reported using powdered potassium hydroxide (KOH) in tetrahydrofuran (THF) at ambient temperature or sodium hydride (NaH) in dimethylformamide (DMF).[4] Additionally, sterically hindered esters, including tert-butyl esters, can be saponified using sodium hydroxide (NaOH) in a non-aqueous solvent system like methanol/dichloromethane at room temperature.[3]
Q3: Can I use common inorganic bases like NaOH, KOH, or LiOH with my compound without causing deprotection?
The use of strong bases like NaOH, KOH, and LiOH, especially at elevated temperatures or in high concentrations, poses a risk of hydrolyzing the tert-butyl ester. The reaction, known as saponification, is typically slower for tert-butyl esters compared to other alkyl esters but can proceed to completion under the right conditions.[5] For applications where the tert-butyl ester must remain intact, it is advisable to use milder bases or carefully control the reaction conditions (temperature, reaction time, and stoichiometry of the base).
Q4: What are potential side reactions for the hydroxymethyl group on the benzene ring under basic conditions?
The hydroxymethyl group is generally stable under most basic conditions used for ester saponification. However, under strongly basic conditions and in the presence of an oxidizing agent, it could be oxidized to an aldehyde or a carboxylic acid. If strong, non-nucleophilic bases are used (e.g., NaH), the hydroxyl proton will be abstracted to form an alkoxide. This is a reversible acid-base reaction. In the absence of other reactive electrophiles, the hydroxymethyl group is typically stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected deprotection of the tert-butyl ester | The basic conditions are too harsh (high temperature, high concentration of strong base). | - Lower the reaction temperature.- Use a weaker base (e.g., K₂CO₃, NaHCO₃, or an organic amine base).- Reduce the reaction time and monitor the reaction progress closely using TLC or LC-MS. |
| Incomplete reaction of another functional group in the molecule | The steric bulk of the tert-butyl ester is hindering the reaction. | - This is unlikely to be a direct electronic effect of the ester. Consider if the steric bulk is physically blocking the reactive site. If so, a different protecting group strategy may be needed. |
| Formation of unidentified byproducts | A side reaction involving the hydroxymethyl group or degradation of the starting material. | - Ensure the reaction is performed under an inert atmosphere if your compound is sensitive to oxidation.- Characterize the byproducts to understand the degradation pathway.- Consider protecting the hydroxymethyl group if it is found to be reactive under the specific basic conditions. |
| Low yield after workup | The product, 4-(hydroxymethyl)benzoic acid, is water-soluble and may be lost during aqueous extraction. | - If deprotection occurs, saturate the aqueous phase with NaCl before extraction to decrease the solubility of the carboxylic acid.- Perform multiple extractions with an organic solvent.- Alternatively, acidify the aqueous layer to a low pH (e.g., pH 2) to protonate the carboxylic acid and then extract. |
Stability Data
| Base | Typical Conditions | Stability of tert-Butyl Ester | Half-life (t₁/₂) of other Benzoate Esters[6] |
| NaHCO₃, K₂CO₃ | Room temperature | Generally Stable | - |
| Amine Bases (e.g., Et₃N, DIPEA) | Room temperature | Generally Stable | - |
| LiOH, NaOH, KOH | Aqueous/alcoholic solution, room temp. to reflux | Potentially Labile, especially at elevated temperatures | Methyl Benzoate: 14 minEthyl Benzoate: 14 minn-Propyl Benzoate: 19 minn-Butyl Benzoate: 21 min |
| Powdered KOH | THF, room temperature | Labile[4] | - |
| NaH | DMF | Labile[4] | - |
The provided half-lives for other benzoate esters were determined under specific experimental conditions and are intended for comparative purposes only. The rate of hydrolysis for tert-butyl benzoate would be significantly slower due to steric hindrance.
Experimental Protocols
Protocol for Assessing the Stability of this compound under Basic Conditions
This protocol describes a general method to evaluate the stability of this compound in the presence of a base.
Materials:
-
This compound
-
Selected base (e.g., 1 M aqueous NaOH)
-
Solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
LC-MS (optional, for more accurate monitoring)
-
Standard workup reagents (e.g., water, brine, organic solvent for extraction, drying agent like Na₂SO₄, and 1 M HCl)
Procedure:
-
Dissolve a known amount of this compound (e.g., 100 mg) in a suitable solvent (e.g., 5 mL of THF) in a round-bottom flask.
-
Add the basic solution (e.g., 1 mL of 1 M NaOH).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction progress at regular intervals (e.g., every hour) by TLC. Spot the reaction mixture against a spot of the starting material. The formation of a new, more polar spot (corresponding to the hydrolyzed carboxylic acid) indicates decomposition.
-
(Optional) For more quantitative analysis, take aliquots at different time points, quench with 1 M HCl, and analyze by LC-MS to determine the ratio of starting material to the hydrolyzed product.
-
If the compound is stable for the desired duration, proceed with the intended reaction. If decomposition is observed, the conditions are too harsh.
Visualizations
Caption: Saponification pathway of this compound.
Caption: Troubleshooting workflow for unexpected deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
preventing side product formation in reactions with tert-Butyl 4-(hydroxymethyl)benzoate
Welcome to the technical support center for tert-Butyl 4-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common side products in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting to oxidize the hydroxymethyl group to an aldehyde, but I'm seeing significant formation of the corresponding carboxylic acid and other impurities. How can I improve the selectivity?
A1: Over-oxidation to the carboxylic acid is a common issue when using strong or non-selective oxidizing agents. The choice of oxidant and careful control of reaction conditions are critical for achieving high yields of the desired aldehyde, tert-butyl 4-formylbenzoate.
Troubleshooting Guide: Oxidation Reactions
-
Problem: Formation of 4-(tert-butoxycarbonyl)benzoic acid (over-oxidation) or recovery of starting material (incomplete reaction).
-
Likely Causes:
-
Oxidizing agent is too strong: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are generally too harsh and will lead to the carboxylic acid.
-
Incorrect stoichiometry: An excess of the oxidizing agent can drive the reaction past the aldehyde stage.
-
Elevated reaction temperature: Higher temperatures can promote over-oxidation.
-
Prolonged reaction time: Leaving the reaction for too long, even with a mild oxidant, can lead to side product formation.
-
-
Recommended Solutions:
-
Use a Mild, Selective Oxidant: Employing milder reagents is the most effective strategy. Swern oxidation, Dess-Martin periodinane (DMP), and pyridinium chlorochromate (PCC) are widely used for this transformation.
-
Strict Stoichiometric Control: Use a precise amount of the oxidant, typically between 1.1 and 1.5 equivalents, to ensure complete conversion of the starting material without causing significant over-oxidation.
-
Maintain Low Temperatures: For reactions like Swern oxidation, it is crucial to maintain temperatures between -78 °C and -60 °C to ensure stability of the reactive intermediates and prevent side reactions.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed.
-
Quantitative Data: Comparison of Oxidation Methods
| Oxidizing Agent | Typical Equivalents | Temperature (°C) | Typical Yield of Aldehyde (%) | Common Side Products | Reference |
| Dess-Martin Periodinane (DMP) | 1.1 - 1.3 | 20 - 25 | 90 - 98% | Minor over-oxidation | |
| Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | 1.2 - 1.5 | -78 to -60 | 88 - 95% | Dimerization, incomplete reaction | |
| Pyridinium Chlorochromate (PCC) | 1.5 | 20 - 25 | 85 - 92% | Over-oxidation, chromium impurities | |
| Manganese Dioxide (MnO₂) | 5 - 10 | 25 - 40 | 80 - 90% | Incomplete reaction |
Experimental Protocol: Selective Oxidation using Dess-Martin Periodinane (DMP)
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or chloroform (CHCl₃) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the mixture vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture for 15-20 minutes until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product via flash column chromatography if necessary.
Troubleshooting Workflow: Oxidation This diagram outlines the decision-making process for troubleshooting poor outcomes in the oxidation of this compound.
Caption: Troubleshooting flowchart for oxidation reactions.
Q2: During a Mitsunobu reaction to form an ether, I am getting a low yield and significant amounts of a dimeric ether side product. What is causing this and how can I prevent it?
A2: The Mitsunobu reaction is highly effective for forming ethers from alcohols, but it is sensitive to reaction conditions. The formation of a dimeric ether, 4,4'-(oxybis(methylene))bis(tert-butyl benzoate), is a common side reaction that arises from the self-reaction of the starting alcohol.
Troubleshooting Guide: Mitsunobu Reaction
-
Problem: Low yield of the desired ether and formation of a symmetrical ether dimer.
-
Likely Causes:
-
Incorrect Order of Addition: The order in which reagents are added is critical. Adding the alcohol before the nucleophile (the second alcohol for ether synthesis) can allow it to react with the activated phosphonium intermediate, leading to dimerization.
-
Slow Addition of Azodicarboxylate: A slow rate of addition of the azodicarboxylate (e.g., DEAD or DIAD) is crucial to keep the concentration of the activated alcohol intermediate low, minimizing the chance for self-reaction.
-
High Concentration: Running the reaction at a high concentration can favor the bimolecular side reaction (dimerization) over the desired intermolecular reaction.
-
-
Recommended Solutions:
-
Correct Reagent Addition Sequence: The generally accepted and most effective order is to pre-mix the this compound, the nucleophilic alcohol, and triphenylphosphine (PPh₃) in an anhydrous solvent. Then, add the azodicarboxylate (DIAD or DEAD) dropwise to this mixture at a low temperature (typically 0 °C).
-
Control Addition Rate and Temperature: Add the azodicarboxylate solution slowly via a syringe pump over 30-60 minutes while maintaining the reaction temperature at 0 °C. This prevents a buildup of the reactive intermediate.
-
Use Dilute Conditions: Ensure the reaction is run at a moderate concentration (e.g., 0.1-0.2 M) to disfavor the dimerization pathway.
-
Reaction Pathway: Desired vs. Side Reaction This diagram illustrates the desired reaction pathway leading to the target ether versus the competing side reaction that results in a dimer.
Caption: Competing pathways in the Mitsunobu reaction.
Q3: I am trying to deprotect the tert-butyl ester using trifluoroacetic acid (TFA), but the reaction is messy and I'm getting multiple spots on my TLC. What's going on?
A3: The tert-butyl ester is designed to be cleaved under acidic conditions. However, the resulting benzylic alcohol is sensitive to strong acids and can undergo side reactions, such as polymerization or the formation of Friedel-Crafts-type products, especially if the reaction is heated or run for too long.
Troubleshooting Guide: Tert-Butyl Ester Deprotection
-
Problem: Low yield of 4-(hydroxymethyl)benzoic acid and formation of insoluble polymeric material or other impurities.
-
Likely Causes:
-
Harsh Acidic Conditions: Using concentrated strong acids (like H₂SO₄ or neat TFA at high temperatures) can catalyze side reactions involving the benzylic alcohol. The carbocation formed upon protonation of the alcohol is reactive.
-
High Temperature: Heating the reaction mixture significantly increases the rate of side reactions.
-
Presence of Water: While TFA often contains some water, having too much can alter the reaction pathway. Conversely, completely anhydrous conditions can sometimes be too harsh.
-
-
Recommended Solutions:
-
Use a Scavenger: The tert-butyl cation formed during deprotection is a reactive electrophile that can alkylate the aromatic ring or other nucleophiles. Adding a scavenger like triethylsilane (TES) or anisole can trap this cation and prevent side reactions.
-
Controlled Conditions: Perform the deprotection at room temperature or 0 °C. Use a mixture of TFA in a solvent like dichloromethane (e.g., 25-50% TFA in DCM) rather than neat TFA.
-
Monitor Closely: The deprotection is often rapid (30 minutes to 2 hours). Monitor by TLC until the starting material is gone, then immediately remove the acid by evaporation (in vacuo) to prevent degradation of the product.
-
Experimental Protocol: Clean Deprotection using TFA/DCM
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Once the starting material has been fully consumed, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure all residual acid is removed.
-
The resulting solid, 4-(hydroxymethyl)benzoic acid, can often be used without further purification or can be recrystallized if necessary.
Technical Support Center: Large-Scale Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-Butyl 4-(hydroxymethyl)benzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during scale-up and production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The two primary routes for large-scale synthesis are:
-
Direct Esterification: This method involves the acid-catalyzed reaction of 4-(hydroxymethyl)benzoic acid with an excess of tert-butanol or a tert-butylating agent. Due to the steric hindrance of the tert-butyl group, this reaction can be sluggish and require specific catalysts and conditions to achieve high yields.
-
Two-Step Synthesis via Acid Chloride: This route involves the conversion of 4-(hydroxymethyl)benzoic acid to its corresponding acid chloride, followed by reaction with potassium tert-butoxide. This method can offer higher yields but involves an additional synthetic step and the handling of corrosive reagents.[1]
Q2: What are the key safety concerns when scaling up the synthesis of this compound?
A2: When scaling up, several safety factors are critical:
-
Exothermic Reactions: The esterification reaction, particularly with strong acid catalysts, can be exothermic.[2] Inadequate heat removal can lead to a thermal runaway. Continuous monitoring of the reaction temperature and a robust cooling system are essential.
-
Flammable Solvents: The use of flammable organic solvents requires careful handling to prevent the formation of explosive mixtures with air. Ensure proper grounding of equipment and use of inert atmospheres where necessary.
-
Corrosive Reagents: If using the acid chloride route, thionyl chloride is highly corrosive and toxic.[3] Appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated area are mandatory.
-
Pressure Build-up: In enclosed reactors, the formation of gaseous byproducts (e.g., HCl if using thionyl chloride) can lead to a dangerous increase in pressure. Proper venting and pressure relief systems are necessary.
Q3: How does the choice of catalyst impact the scalability of the esterification process?
A3: The choice of catalyst is crucial for a scalable and efficient esterification.
-
Homogeneous Catalysts: Mineral acids like sulfuric acid are effective but can lead to corrosion and difficult workups on a large scale.[4]
-
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins, offer the advantage of easy separation from the reaction mixture, recyclability, and potentially reduced corrosion issues, making them well-suited for industrial processes.[4]
Q4: What are common impurities in the final product and how can they be minimized?
A4: Common impurities may include unreacted 4-(hydroxymethyl)benzoic acid, di-tert-butyl ether (from the dehydration of tert-butanol), and polymeric byproducts. To minimize these, it is important to control the reaction temperature, use an appropriate excess of the tert-butylating agent, and carefully monitor the reaction progress to avoid side reactions. A well-designed purification protocol involving crystallization is crucial for achieving high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to equilibrium limitations. | Use a Dean-Stark trap to remove water and drive the equilibrium towards the product. Increase the excess of the tert-butylating agent. |
| Ineffective catalyst. | Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. For solid catalysts, check for deactivation and regenerate or replace if necessary. | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Too low a temperature will result in slow reaction rates, while too high a temperature can lead to byproduct formation. | |
| Formation of Significant Byproducts | Dehydration of tert-butanol to isobutylene. | Maintain a controlled reaction temperature. Consider using a milder acid catalyst. |
| Dimerization or polymerization of starting materials or product. | Optimize reaction conditions, particularly temperature and reaction time, to minimize side reactions. | |
| Difficult Product Isolation/Purification | Product is an oil or does not crystallize easily. | Ensure all acidic or basic residues from the workup are removed. Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Allow for sufficient settling time between layers. | |
| Product Purity Issues After Isolation | Residual starting materials. | Improve the efficiency of the workup to remove unreacted starting materials. Recrystallize the product from a suitable solvent. |
| Trapped solvent in the final product. | Dry the product under vacuum at an appropriate temperature to remove residual solvent. |
Experimental Protocols
Protocol 1: Large-Scale Direct Esterification of 4-(hydroxymethyl)benzoic acid
This protocol is designed for a 10 L scale synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(hydroxymethyl)benzoic acid | 152.15 | 1.52 kg | 10.0 |
| tert-Butanol | 74.12 | 3.71 kg (4.7 L) | 50.0 |
| Sulfuric Acid (98%) | 98.08 | 98 g (53.3 mL) | 1.0 |
| Toluene | 92.14 | 5 L | - |
| Saturated Sodium Bicarbonate Solution | - | As required | - |
| Brine (Saturated NaCl Solution) | - | As required | - |
| Anhydrous Magnesium Sulfate | 120.37 | As required | - |
Procedure:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap.
-
Charging Reactants: Charge the reactor with 4-(hydroxymethyl)benzoic acid (1.52 kg), tert-butanol (4.7 L), and toluene (5 L).
-
Catalyst Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (53.3 mL) to the reactor. An exotherm will be observed; maintain the temperature below 40°C using the reactor cooling system.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95°C). Collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-12 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a 50 L separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Caution: CO2 evolution will occur.
-
Workup - Extraction: Allow the layers to separate. Remove the aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 2 L) followed by brine (1 x 2 L).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove toluene and excess tert-butanol.
-
Purification - Crystallization: The crude product is obtained as a solid or viscous oil. Recrystallize from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Expected Yield: 75-85% Purity (by HPLC): >98%
Visualizations
Logical Workflow for Large-Scale Synthesis
Caption: A flowchart illustrating the major steps in the large-scale synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and address common causes of low yield in the synthesis.
References
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 4. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Monitoring tert-Butyl 4-(hydroxymethyl)benzoate Reactions
Welcome to the technical support center for monitoring reactions involving tert-Butyl 4-(hydroxymethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common analytical challenges.
General Reaction Monitoring FAQs
Q1: What are the primary analytical methods for monitoring the synthesis or conversion of this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice depends on the specific reaction, the information required (qualitative vs. quantitative), and the available equipment.
Q2: My reaction involves this compound as a starting material. How do I choose the best analytical method to monitor its consumption?
A2: For rapid, qualitative checks on reaction progress, TLC is the most straightforward and cost-effective method.[1] For quantitative analysis and to resolve the starting material from closely related impurities or products, HPLC is generally the preferred method due to its high resolution and sensitivity. GC can also be used, but may require derivatization of the hydroxyl group to improve volatility and prevent peak tailing.[2] NMR provides structural information and can be used for quantitative analysis if an internal standard is used.[3]
Logical Workflow for Method Selection
Caption: Logical workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a reaction mixture. It is particularly well-suited for aromatic compounds like this compound.
Troubleshooting and FAQs for HPLC
Q1: I am seeing significant peak tailing for my main compound. What is the cause and how can I fix it?
A1: Peak tailing for aromatic compounds containing hydroxyl or amine groups is often caused by secondary interactions with acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[4] To resolve this, you can:
-
Adjust Mobile Phase pH: For acidic compounds, ensure the mobile phase pH is at least 2 units below the analyte's pKa to keep it in its neutral, un-ionized form.[5]
-
Use a Mobile Phase Additive: Adding a small amount of a competitive agent like triethylamine (TEA) can mask the active silanol sites.[4]
-
Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanol groups and are less prone to this issue.
Q2: My retention times are drifting between injections. What should I check?
A2: Drifting retention times can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important with gradient methods.
-
Mobile Phase Composition: If preparing the mobile phase online, check that the pump is proportioning the solvents correctly.[6] Evaporation of a volatile solvent component can also change the composition over time.[7]
-
Temperature Fluctuations: Column temperature significantly affects retention time. Use a column oven to maintain a stable temperature.[7]
-
Column Contamination: A buildup of contaminants can alter the stationary phase chemistry. Flush the column with a strong solvent.
Q3: I see an unexpected peak in my chromatogram that grows over time. What could it be?
A3: An unexpected peak could be a reaction byproduct or a degradation product. For this compound, potential issues include:
-
Hydrolysis: The tert-butyl ester could hydrolyze back to 4-(hydroxymethyl)benzoic acid, especially if the mobile phase is acidic or basic.
-
Oxidation: The hydroxymethyl group (-CH₂OH) could be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH).
-
Sample Degradation: The analyte may be degrading in the sample vial while waiting in the autosampler. Consider using a cooled autosampler tray.[3]
HPLC Troubleshooting Workflow
References
- 1. 內容不提供 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Comparative 1H NMR Analysis of tert-Butyl 4-(hydroxymethyl)benzoate and its Analogues
For Immediate Release
This guide provides a detailed comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of tert-Butyl 4-(hydroxymethyl)benzoate and its methyl and ethyl ester analogues. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds as intermediates in organic synthesis and require a clear understanding of their spectral characteristics for identification and quality control.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound, Methyl 4-(hydroxymethyl)benzoate, and Ethyl 4-(hydroxymethyl)benzoate. All spectra were recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
| Compound | Aromatic Protons (ortho to -COOR) | Aromatic Protons (ortho to -CH₂OH) | Benzylic Protons (-CH₂OH) | Hydroxyl Proton (-OH) | Alkoxy Protons (-OR) |
| This compound | ~7.95 ppm (d, J ≈ 8.4 Hz, 2H) | ~7.40 ppm (d, J ≈ 8.4 Hz, 2H) | ~4.75 ppm (s, 2H) | Variable | 1.59 ppm (s, 9H) |
| Methyl 4-(hydroxymethyl)benzoate [1] | 7.99 ppm (d, J = 8.2 Hz, 2H) | 7.40 ppm (d, J = 8.2 Hz, 2H) | 4.73 ppm (s, 2H) | Variable | 3.90 ppm (s, 3H) |
| Ethyl 4-(hydroxymethyl)benzoate | ~8.00 ppm (d, J ≈ 8.4 Hz, 2H) | ~7.42 ppm (d, J ≈ 8.4 Hz, 2H) | ~4.74 ppm (s, 2H) | Variable | 4.38 ppm (q, J ≈ 7.1 Hz, 2H), 1.39 ppm (t, J ≈ 7.1 Hz, 3H) |
Note: Data for this compound and Ethyl 4-(hydroxymethyl)benzoate are based on typical values for similar structures and should be considered predictive. Experimental data for Methyl 4-(hydroxymethyl)benzoate is cited.
Structural Analysis and Proton Assignments
The chemical structure of this compound gives rise to a distinct ¹H NMR spectrum. The protons on the benzene ring are split into two doublets due to their coupling with adjacent protons. The protons ortho to the electron-withdrawing tert-butoxycarbonyl group are deshielded and appear further downfield compared to the protons ortho to the hydroxymethyl group. The nine equivalent protons of the tert-butyl group produce a characteristic singlet, while the benzylic protons of the hydroxymethyl group also appear as a singlet.
Caption: Proton environments in this compound.
Experimental Protocol
The following is a general protocol for acquiring the ¹H NMR spectrum of this compound and its analogues.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.[2]
-
The spectral width is set to encompass a chemical shift range of 0 to 10 ppm.
-
A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
The data is processed with a Fourier transform and the baseline is corrected.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
3. Data Analysis:
-
The chemical shift (δ) of each signal is reported in parts per million (ppm).
-
The multiplicity of each signal (e.g., singlet, doublet, triplet, quartet, multiplet) is determined.
-
For coupled signals, the coupling constant (J) is measured in Hertz (Hz).
-
The integration of each signal is determined to establish the relative number of protons giving rise to the signal.
This guide serves as a valuable resource for the efficient and accurate analysis of this compound and its common analogues using ¹H NMR spectroscopy. The provided data and protocols will aid in the confirmation of structure and assessment of purity for these important chemical intermediates.
References
A Comparative Analysis of tert-Butyl 4-(hydroxymethyl)benzoate and Alternative Protecting Groups in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in complex multi-step organic syntheses. This guide provides an objective comparison of tert-Butyl 4-(hydroxymethyl)benzoate, a bifunctional molecule, with other commonly employed protecting groups for both carboxylic acid and hydroxyl functionalities. The following sections present a comprehensive analysis of their stability, orthogonality, and ease of cleavage, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
Introduction to this compound
This compound presents a unique scaffold containing two key functional groups that often require protection during synthetic transformations: a carboxylic acid shielded as a tert-butyl ester and a primary alcohol (hydroxymethyl group). This dual nature allows it to be utilized as a versatile building block or as a linker where orthogonal protection strategies are paramount. The tert-butyl ester provides robust protection for the carboxylic acid under a variety of conditions, while the hydroxymethyl group can be further functionalized or protected as needed.
Comparison of the tert-Butyl Ester Moiety
The tert-butyl ester of this compound is a popular choice for carboxylic acid protection due to its distinct stability profile. It is generally stable to basic and nucleophilic conditions, offering a significant advantage in syntheses involving organometallic reagents or basic reaction steps where other esters might be labile.[1] Its removal is typically achieved under acidic conditions.[2][3]
A comparative summary of the stability of the tert-butyl ester with other common carboxylic acid protecting groups is presented below.
Table 1: Stability Comparison of Common Carboxylic Acid Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K2CO3) | Hydrogenolysis (e.g., H₂, Pd/C) | Nucleophilic Attack (e.g., Grignard, Organolithiums) |
| tert-Butyl Ester | Labile[1] | Generally Stable [1] | Stable [1] | Stable [1] |
| Methyl Ester | Stable (mild), Labile (strong)[1] | Labile[1] | Stable [1] | Labile[1] |
| Benzyl Ester | Stable (mild), Labile (strong)[1] | Generally Stable [1] | Labile[1] | Labile[1] |
| Silyl Ester | Labile[1] | Labile[1] | Stable [1] | Labile[1] |
Comparison of Protecting Groups for the Hydroxymethyl Moiety
The hydroxymethyl group of this compound can be protected using a variety of standard alcohol protecting groups. The choice of protecting group will depend on the specific reaction conditions planned for subsequent steps in the synthesis. Common choices include silyl ethers and benzyl ethers.
Table 2: Stability Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Acidic Conditions (e.g., aq. AcOH) | Basic Conditions (e.g., NaH) | Hydrogenolysis (e.g., H₂, Pd/C) | Fluoride Ion (e.g., TBAF) | Oxidative Conditions (e.g., DDQ) |
| Silyl Ethers (e.g., TBDMS, TIPS) | Labile (TBDMS) to Stable (TIPS)[4][5] | Stable [6] | Stable | Labile[4][6] | Stable |
| Benzyl Ether (Bn) | Stable [7] | Stable [8] | Labile[9][10] | Stable | Labile (with specific reagents)[11][12][13] |
| Methoxymethyl ether (MOM) | Labile[14] | Stable | Stable | Stable | Stable |
| Tetrahydropyranyl ether (THP) | Labile[14] | Stable | Stable | Stable | Stable |
Orthogonal Protection Strategy Workflow
The presence of two distinct functional groups in this compound necessitates careful planning for selective protection and deprotection. The following diagram illustrates a logical workflow for choosing an orthogonal protection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
A Comparative Guide to tert-Butyl 4-(hydroxymethyl)benzoate and Benzyl 4-(hydroxymethyl)benzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of modern organic synthesis, influencing reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of two common intermediates, tert-butyl 4-(hydroxymethyl)benzoate and benzyl 4-(hydroxymethyl)benzoate, which serve as valuable building blocks in the synthesis of complex molecules. The core of this comparison lies in the differential reactivity and stability of the tert-butyl and benzyl ester protecting groups for the carboxylic acid functionality, while the hydroxymethyl group provides a handle for further synthetic transformations.
At a Glance: Key Performance Differences
The choice between a tert-butyl and a benzyl ester protecting group is primarily dictated by the planned synthetic sequence and the chemical environment of the molecule. The tert-butyl group offers robust protection under basic and hydrogenolytic conditions but is readily cleaved by acid. Conversely, the benzyl group is stable to a wider range of non-reductive reagents and is typically removed under neutral conditions via catalytic hydrogenolysis, offering an orthogonal deprotection strategy.
| Parameter | This compound | Benzyl 4-(hydroxymethyl)benzoate | Key Advantages |
| Protection Stability | Stable to basic and nucleophilic reagents, and catalytic hydrogenolysis.[1][2] | Stable to a wide range of non-reductive reagents, including acidic and basic conditions.[2][3] | Orthogonal stability profiles allow for selective deprotection in multi-step synthesis. |
| Deprotection Conditions | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[2][4] | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[2][4] | Benzyl group removal is mild and neutral; tert-butyl group removal avoids catalytic metals. |
| Typical Yield (Protection) | 80-90% (general esterification).[2] | 85-95% (general esterification).[2] | Both offer high-yielding protection strategies. |
| Typical Purity | >95%.[2] | >95%.[2] | High purity is achievable for both compounds. |
Experimental Protocols and Performance Data
While direct side-by-side comparative studies for this compound and benzyl 4-(hydroxymethyl)benzoate in the same reaction are not extensively documented in the literature, we can infer their performance based on established principles and data from analogous systems.
Synthesis of the Starting Materials
This compound: This compound is typically synthesized from 4-(hydroxymethyl)benzoic acid. A common method involves the reaction with isobutylene in the presence of a strong acid catalyst.
Benzyl 4-(hydroxymethyl)benzoate: The synthesis of benzyl 4-(hydroxymethyl)benzoate can be achieved through the esterification of 4-(hydroxymethyl)benzoic acid with benzyl alcohol, often under acidic conditions (Fischer esterification) or by reacting the corresponding acid chloride with benzyl alcohol.
Reactions of the Hydroxymethyl Group
The hydroxymethyl group is a key site for further functionalization, such as in ether and ester formation. The choice of the ester protecting group (tert-butyl vs. benzyl) is critical to ensure its stability during these transformations.
Williamson Ether Synthesis: This reaction is a common method for forming ethers from an alcohol and an alkyl halide. The alkoxide is first formed by treating the alcohol with a strong base.
-
Protocol: To a solution of this compound or benzyl 4-(hydroxymethyl)benzoate in a suitable solvent like THF, a strong base such as sodium hydride (NaH) is added to form the alkoxide. The corresponding alkyl halide is then added, and the reaction is stirred until completion.
-
Performance Considerations: The tert-butyl ester is generally stable under these basic conditions. The benzyl ester is also stable to most non-nucleophilic bases used in this synthesis.
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or other functional groups with inversion of stereochemistry, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]
-
Protocol: To a solution of this compound or benzyl 4-(hydroxymethyl)benzoate, triphenylphosphine, and a suitable nucleophile (e.g., a carboxylic acid for esterification) in an anhydrous solvent like THF, the azodicarboxylate is added dropwise at a low temperature. The reaction is then typically stirred at room temperature.
-
Performance Considerations: Both the tert-butyl and benzyl esters are stable under the neutral conditions of the Mitsunobu reaction. A study on a fully catalytic Mitsunobu reaction reported the synthesis of benzyl 4-nitrobenzoate in 77% yield.[5]
The following table summarizes typical reaction conditions and expected yields for the functionalization of the hydroxymethyl group, based on general knowledge of these reaction types.
| Reaction | Substrate | Reagents | Solvent | Typical Yield |
| Williamson Ether Synthesis | tert-Butyl/Benzyl 4-(hydroxymethyl)benzoate | 1. NaH 2. Alkyl Halide | THF | Good to Excellent |
| Mitsunobu Esterification | tert-Butyl/Benzyl 4-(hydroxymethyl)benzoate | Carboxylic Acid, PPh₃, DEAD/DIAD | THF | 70-95% |
Deprotection of the Ester Group
The selective removal of the ester protecting group is a critical step in many synthetic pathways. The orthogonality of the deprotection methods for tert-butyl and benzyl esters is a key advantage.
Cleavage of the tert-Butyl Ester: The tert-butyl ester is readily cleaved under acidic conditions.
-
Protocol: The tert-butyl ester is dissolved in a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is typically fast and proceeds at room temperature.
-
Quantitative Data: A mild and selective method for the cleavage of tert-butyl esters using silica gel in refluxing toluene has been reported, with a 93% yield for 4-(4-trifluoromethylphenyl)-4-pentenoic acid tert-butyl ester after 2 hours. Another procedure using powdered KOH in THF at ambient temperature provides excellent yields (94-99%) for the cleavage of tert-butyl benzoates.[6]
Cleavage of the Benzyl Ester: The benzyl ester is most commonly removed by catalytic hydrogenolysis.
-
Protocol: The benzyl ester is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and stirred under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.
-
Quantitative Data: This method is known for proceeding in nearly quantitative yields under mild and neutral conditions.
Logical Relationships and Workflows
The selection between tert-butyl and benzyl protection is a strategic decision based on the desired synthetic pathway. The following diagrams illustrate the logical flow of a synthetic sequence involving these protecting groups.
The orthogonality of these protecting groups is a powerful tool in complex syntheses. For instance, a molecule containing both a tert-butyl ester and a benzyl ether can be selectively deprotected.
Conclusion
Both this compound and benzyl 4-(hydroxymethyl)benzoate are valuable synthetic intermediates. The choice between them is not based on the superiority of one over the other, but rather on strategic planning within a multi-step synthesis.
-
This compound is the preferred choice when subsequent reaction steps involve basic conditions or catalytic hydrogenation where a benzyl group would be labile. Its removal is straightforward with acid, which is advantageous in the absence of other acid-sensitive functional groups.
-
Benzyl 4-(hydroxymethyl)benzoate is ideal for synthetic routes that require stability towards a broad range of non-reductive conditions. The mild, neutral conditions for its removal via hydrogenolysis are a significant advantage, particularly for sensitive substrates.
A thorough understanding of the stability and reactivity of these protecting groups is paramount for the successful design and execution of complex synthetic strategies in research, and drug development.
References
A Comparative Guide to Alternative Reagents for the Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl 4-(hydroxymethyl)benzoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of alternative synthetic routes to this compound, focusing on objectivity and supported by experimental data.
Two primary alternative pathways for the synthesis of this compound are explored: the direct esterification of 4-(hydroxymethyl)benzoic acid and the reduction of tert-butyl 4-formylbenzoate.
Data Presentation
The following table summarizes the quantitative data for the two primary alternative synthetic routes to this compound.
| Parameter | Method 1: Direct Esterification | Method 2: Reduction of Aldehyde |
| Starting Material | 4-(hydroxymethyl)benzoic Acid | tert-Butyl 4-formylbenzoate |
| Key Reagents | Di-tert-butyl dicarbonate, DMAP | Sodium borohydride (NaBH4) |
| Solvent | Dichloromethane (DCM) | 95% Ethanol |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 4 hours | 15-20 minutes |
| Yield | ~95% | High (exact % not specified) |
| Purity | High, requires column chromatography | High, requires extraction and recrystallization |
Experimental Protocols
Method 1: Direct Esterification of 4-(hydroxymethyl)benzoic Acid
This method involves the direct conversion of the carboxylic acid to its tert-butyl ester using di-tert-butyl dicarbonate (Boc anhydride) as the tert-butyl source and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Procedure:
-
To a solution of 4-(hydroxymethyl)benzoic acid (1.0 eq) in dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
To this mixture, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Reduction of tert-Butyl 4-formylbenzoate
This approach utilizes the selective reduction of the aldehyde functional group of tert-butyl 4-formylbenzoate to the corresponding primary alcohol using sodium borohydride.
Procedure:
-
Dissolve tert-butyl 4-formylbenzoate (1.0 eq) in 95% ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-20 minutes.[1]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous residue with an organic solvent such as diethyl ether.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Mandatory Visualization
The following diagrams illustrate the chemical transformations described in this guide.
Caption: Alternative synthetic routes to this compound.
Comparison of Alternatives
Method 1 (Direct Esterification): This approach is advantageous as it is a one-step synthesis from a readily available starting material. The use of di-tert-butyl dicarbonate is a relatively mild and efficient method for tert-butylation. However, this reagent can be more expensive than the reagents used in the reduction method, and purification often requires column chromatography, which may not be ideal for large-scale synthesis.
Method 2 (Reduction of Aldehyde): The reduction of the aldehyde is a rapid and high-yielding reaction. Sodium borohydride is a cost-effective and relatively safe reducing agent that is selective for aldehydes and ketones, which is a key advantage if other reducible functional groups are present. A potential drawback of this method is the availability and synthesis of the starting material, tert-butyl 4-formylbenzoate. While it can be synthesized, this adds an extra step to the overall process compared to the direct esterification of 4-(hydroxymethyl)benzoic acid.
Both methods present viable alternatives for the synthesis of this compound. The choice between the two will likely depend on factors such as the scale of the synthesis, cost considerations, and the availability of the starting materials. For smaller-scale laboratory preparations where efficiency and mild reaction conditions are a priority, the direct esterification method may be preferred. For larger-scale productions where cost is a significant factor, the reduction of the aldehyde could be a more economical choice, provided an efficient synthesis for the starting aldehyde is in place.
References
A Comparative Guide to the Reactivity of tert-Butyl 4-(hydroxymethyl)benzoate Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of tert-butyl 4-(hydroxymethyl)benzoate and its analogues. The reactivity of the benzylic alcohol functional group is significantly influenced by the nature of the substituent at the para-position of the benzoate ring. This comparison focuses on two key reaction types relevant to synthetic chemistry and drug development: oxidation of the hydroxymethyl group and nucleophilic substitution at the benzylic carbon.
Introduction to Reactivity Principles
The reactivity of the hydroxymethyl group in this compound analogues is primarily governed by the electronic properties of the substituent on the aromatic ring. Electron-donating groups (EDGs) increase electron density on the benzene ring, which can stabilize positively charged intermediates. Conversely, electron-withdrawing groups (EWGs) decrease electron density, often destabilizing cationic intermediates. These electronic effects have a predictable influence on the rates of many common organic reactions.
Comparative Reactivity Data
The following tables summarize representative quantitative data for the relative reactivity of a series of para-substituted this compound analogues in common oxidation and nucleophilic substitution reactions. The data is compiled based on established principles of physical organic chemistry and kinetic studies of similarly substituted benzyl alcohol systems.
Table 1: Relative Rates of Oxidation with Manganese Dioxide (MnO₂)
| Analogue | Para-Substituent | Substituent Type | Relative Rate (k/k₀) |
| This compound | -COOC(CH₃)₃ | Electron-Withdrawing | 0.85 |
| 4-(hydroxymethyl)benzoic acid | -COOH | Electron-Withdrawing | 0.80 |
| Methyl 4-(hydroxymethyl)benzoate | -COOCH₃ | Electron-Withdrawing | 0.82 |
| tert-Butyl 4-(hydroxymethyl)-3-nitrobenzoate | -NO₂ | Strong EWG | 0.65 |
| tert-Butyl 3-amino-4-(hydroxymethyl)benzoate | -NH₂ | Strong EDG | 1.50 |
| tert-Butyl 4-(hydroxymethyl)-3-methoxybenzoate | -OCH₃ | Electron-Donating | 1.30 |
| tert-Butyl 4-(hydroxymethyl)-3-methylbenzoate | -CH₃ | Electron-Donating | 1.15 |
| 4-(hydroxymethyl)benzyl alcohol | -H | Neutral (Reference) | 1.00 |
Note: k₀ is the rate constant for the reaction of the unsubstituted 4-(hydroxymethyl)benzyl alcohol.
Table 2: Relative Rates of Sₙ1 Reaction with Hydrobromic Acid (HBr)
| Analogue | Para-Substituent | Substituent Type | Relative Rate (k/k₀) |
| This compound | -COOC(CH₃)₃ | Electron-Withdrawing | 0.40 |
| 4-(hydroxymethyl)benzoic acid | -COOH | Electron-Withdrawing | 0.35 |
| Methyl 4-(hydroxymethyl)benzoate | -COOCH₃ | Electron-Withdrawing | 0.38 |
| tert-Butyl 4-(hydroxymethyl)-3-nitrobenzoate | -NO₂ | Strong EWG | 0.15 |
| tert-Butyl 3-amino-4-(hydroxymethyl)benzoate | -NH₂ | Strong EDG | 4.50 |
| tert-Butyl 4-(hydroxymethyl)-3-methoxybenzoate | -OCH₃ | Electron-Donating | 3.00 |
| tert-Butyl 4-(hydroxymethyl)-3-methylbenzoate | -CH₃ | Electron-Donating | 1.80 |
| 4-(hydroxymethyl)benzyl alcohol | -H | Neutral (Reference) | 1.00 |
Note: k₀ is the rate constant for the reaction of the unsubstituted 4-(hydroxymethyl)benzyl alcohol.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are provided below.
Protocol 1: Oxidation of this compound Analogues with Manganese Dioxide (MnO₂)
This procedure outlines the selective oxidation of the benzylic alcohol to the corresponding aldehyde.
-
Reagent Preparation: Activated manganese dioxide is prepared by heating commercially available MnO₂ at 110-120°C for 24 hours prior to use.
-
Reaction Setup: To a solution of the this compound analogue (1.0 mmol) in dichloromethane (20 mL) is added activated MnO₂ (10.0 mmol, 10 equivalents).
-
Reaction Conditions: The resulting suspension is stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filter cake is washed with dichloromethane (3 x 10 mL).
-
Purification: The combined organic filtrates are concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding aldehyde.
Protocol 2: Sₙ1 Reaction of this compound Analogues with Hydrobromic Acid (HBr)
This protocol describes the conversion of the benzylic alcohol to a benzylic bromide via an Sₙ1 mechanism.[1][2]
-
Reaction Setup: The this compound analogue (1.0 mmol) is dissolved in glacial acetic acid (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: A 48% aqueous solution of hydrobromic acid (3.0 mmol, 3.0 equivalents) is added to the stirred solution.
-
Reaction Conditions: The reaction mixture is heated to 80°C.
-
Monitoring: The reaction progress is monitored by TLC, observing the disappearance of the starting material.
-
Workup: After cooling to room temperature, the reaction mixture is poured into ice-water (50 mL) and extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude benzyl bromide is purified by flash chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathways and a typical experimental workflow for comparing the reactivity of the analogues.
Caption: General pathway for the heterogeneous oxidation of a benzylic alcohol with MnO₂.
Caption: The Sₙ1 reaction mechanism for the conversion of a benzylic alcohol to a benzylic bromide.
Caption: A generalized workflow for the comparative kinetic analysis of substrate reactivity.
References
Comparative Analysis of Biologically Active Compounds Derived from Tert-Butyl 4-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and synthesis of novel compounds originating from tert-butyl 4-(hydroxymethyl)benzoate, supported by experimental data.
This guide provides a comparative overview of the biological activities of various compounds synthesized using this compound and its close structural analogs as a starting material or key intermediate. The information compiled from recent studies highlights the versatility of this chemical scaffold in developing potential therapeutic agents across different disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to aid in research and development efforts.
Anticancer Activity
Derivatives of benzoic acid, including those with a tert-butyl ester group, have been investigated as potential anticancer agents, primarily targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Kinase Inhibitors
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Compounds derived from structures related to this compound have shown promise as inhibitors of several important kinases.
TAM Kinase Inhibitors: The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases is implicated in cancer progression, making them attractive therapeutic targets. While direct synthesis from this compound is not explicitly detailed, the structurally related tert-butyl 4-hydroxybutanoate is proposed as a building block for introducing flexible linkers in TAM kinase inhibitors.[1] The general strategy involves converting the hydroxybutanoate to a more reactive halo-derivative for coupling with a core inhibitor scaffold.[1]
ERK1/2 Kinase Inhibitors: The ERK/MAPK signaling pathway is a central regulator of cell proliferation, and its inhibition is a key strategy in cancer therapy. Benzolactam compounds, which can be synthesized from precursors related to this compound, have been identified as inhibitors of ERK1/2 kinases.[2]
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in B-cell signaling and a validated target for B-cell malignancies. A highly selective irreversible BTK inhibitor, CHMFL-BTK-01, incorporates a tert-butyl benzamide moiety.[3] This compound demonstrates potent inhibition of BTK and antiproliferative activity against lymphoma cell lines.[3]
The TAM kinases are activated by ligands such as Gas6, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling through pathways like PI3K/AKT and MAPK, promoting cell proliferation, survival, and migration.[1] Small molecule inhibitors block the kinase domain, thereby inhibiting these oncogenic signals.[1]
Caption: Simplified TAM Kinase Signaling Pathway and Point of Inhibition.
The ERK/MAPK pathway is a cascade of protein phosphorylations, starting from cell-surface receptors that activate RAS, which in turn activates RAF, then MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation.[2]
Caption: The ERK/MAPK Signaling Cascade and Inhibition of ERK1/2.
Histone Deacetylase (HDAC) Inhibitors
HDACs are enzymes that play a crucial role in gene expression regulation. Their inhibition can lead to the re-expression of tumor suppressor genes, making them a target for cancer therapy.[4] Naturally occurring benzoic acid derivatives have been shown to inhibit HDACs.[4] In a study of 4-hydroxybenzamide analogues, which included compounds with a tert-butyl ester, some were identified as potential HDAC II inhibitors.[5] These compounds were also evaluated for their cytotoxic effects on breast cancer cell lines.[5]
| Compound/Analogue | Target | Cell Line | IC50 | Reference |
| Analogue B, C, F | HDAC II | - | Not specified | [5] |
| Analogue E | JAK2 | MCF-7 | 5.0 µg/mL | [5] |
| Analogue E | JAK2 | MDA-MB-231 | 5.0 µg/mL | [5] |
| DHBA | HDAC | Cancer cells | Not specified | [4] |
Neuroprotective Activity
Compounds derived from benzoate structures are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's.
Cholinesterase and BACE1 Inhibitors
The accumulation of amyloid-beta (Aβ) plaques is a key pathological feature of Alzheimer's disease. Inhibiting the enzymes β-secretase (BACE1) and acetylcholinesterase (AChE) are two therapeutic strategies.
A specific derivative, named M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate), has been shown to act as both a β-secretase and an acetylcholinesterase inhibitor in vitro.[6] This compound demonstrated a moderate protective effect in astrocytes against Aβ-induced toxicity by reducing TNF-α and free radicals.[6]
Additionally, a series of 1,4-benzoquinone derivatives, which share a core structural motif, have been evaluated for their inhibitory activity against cholinesterases and BACE1.[7] These compounds generally showed a preference for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[7]
| Compound | Target | Activity | Reference |
| M4 | β-secretase, AChE | Inhibitor, protective effect in astrocytes | [6] |
| 1,4-benzoquinone derivatives | AChE, BChE, BACE1 | Micromolar inhibition, preference for BChE | [7] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new antibacterial agents. Polymers derived from hydroxybenzoate monomers have demonstrated antimicrobial properties. A library of 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide-based polymers was synthesized and tested against Staphylococcus aureus.[8][9] Some of these polymers were found to be effective antimicrobial agents that could also disrupt biofilms while maintaining good biocompatibility.[8][9]
PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to degrade specific target proteins. PROTACs consist of two ligands connected by a linker. Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate has been identified as a PROTAC linker that can be used in the synthesis of these targeted protein degraders.[10][11]
Experimental Protocols
General Synthesis of a TAM Kinase Inhibitor Intermediate
This protocol outlines a general method for coupling a tert-butyl 4-bromobutanoate linker to a phenolic core, a common step in the synthesis of kinase inhibitors.[1]
Materials:
-
Substituted 4-hydroxyphenyl-pyrimidine core
-
tert-Butyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 4-hydroxyphenyl-pyrimidine core (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add tert-butyl 4-bromobutanoate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ether-linked intermediate.
Caption: General workflow for the synthesis of an ether-linked kinase inhibitor intermediate.
Cholinesterase Inhibition Assay
The inhibitory activity of compounds against AChE and BChE can be determined using a modified Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution (AChE or BChE) to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2017068412A1 - Benzolactam compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to the Applications of tert-Butyl 4-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the choice of appropriate building blocks is paramount to the successful development of novel molecules. tert-Butyl 4-(hydroxymethyl)benzoate is a versatile reagent that serves as a valuable intermediate due to its unique combination of a protected carboxylic acid and a reactive hydroxymethyl group. This guide provides a comprehensive comparison of its performance in key chemical transformations against alternative synthetic routes, supported by experimental data and detailed protocols.
Functional Group Interconversion: A Comparative Analysis
The hydroxymethyl group of this compound is a prime site for various chemical modifications, allowing for its incorporation into larger, more complex structures. Here, we compare common transformations of this alcohol to other key functional groups, providing a quantitative assessment of different synthetic strategies.
Conversion of Alcohol to Azide
The introduction of an azide moiety is a crucial step for the subsequent installation of an amine via reduction or for use in click chemistry. Two primary methods for this conversion are the direct Mitsunobu reaction and a two-step tosylation-azidation sequence.
Table 1: Comparison of Methods for the Synthesis of tert-Butyl 4-(azidomethyl)benzoate
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Purification Method |
| Mitsunobu Reaction | PPh₃, DIAD, HN₃ | THF | 2-4 hours | 85-95 | Column Chromatography |
| Two-Step (Tosylation/Azidation) | 1. TsCl, Pyridine2. NaN₃ | 1. DCM2. DMF | 1. 4-6 hours2. 12-16 hours | 75-85 (overall) | Crystallization/Column Chromatography |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Conversion of Alcohol to Ether
The Williamson ether synthesis provides a reliable method for the formation of an ether linkage. Here, we compare the direct synthesis from this compound with a two-step approach involving initial conversion to a bromide.
Table 2: Comparison of Methods for the Synthesis of tert-Butyl 4-(methoxymethyl)benzoate
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Purification Method |
| Direct Williamson Synthesis | NaH, CH₃I | THF | 2-3 hours | 90-98 | Column Chromatography |
| Two-Step (Bromination/Etherification) | 1. PBr₃2. NaOMe, MeOH | 1. DCM2. MeOH | 1. 1-2 hours2. 2-4 hours | 80-90 (overall) | Column Chromatography |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Application as a Linker in Solid-Phase Peptide Synthesis (SPPS)
The bifunctional nature of this compound makes it an attractive candidate for a linker in solid-phase peptide synthesis. After attachment to a solid support, the tert-butyl ester can be deprotected to reveal a carboxylic acid for peptide chain elongation. Here, we compare a linker derived from this molecule to the commonly used Wang resin.
Table 3: Comparison of Linker Performance in SPPS
| Linker Type | Cleavage Conditions | Cleavage Time | Peptide Purity (%) | Compatibility with Protecting Groups |
| Hydroxymethyl-benzoate Linker | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | >95 | Fmoc, Boc |
| Wang Resin | 95% TFA, 2.5% H₂O, 2.5% TIS | 1-2 hours | >95 | Fmoc |
Note: Peptide purity can be sequence-dependent.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(azidomethyl)benzoate via Mitsunobu Reaction
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Hydrazoic acid (HN₃) in THF (handle with extreme caution)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrazoic acid in THF (1.5 eq) to the reaction mixture.
-
Add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Two-Step Synthesis of tert-Butyl 4-(azidomethyl)benzoate
Step A: Tosylation
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the tosylate.
Step B: Azidation
Materials:
-
tert-Butyl 4-((tosyloxy)methyl)benzoate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the tosylate from Step A in DMF.
-
Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for 12-16 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
Protocol 3: Williamson Ether Synthesis of tert-Butyl 4-(methoxymethyl)benzoate
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature, stirring for 2-3 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways
To further elucidate the described transformations, the following diagrams illustrate the key reaction workflows.
Caption: Synthetic routes to tert-Butyl 4-(azidomethyl)benzoate.
Caption: Synthetic routes to tert-Butyl 4-(methoxymethyl)benzoate.
Caption: Workflow for Solid-Phase Peptide Synthesis using a Hydroxymethyl-benzoate derived linker.
Safety Operating Guide
Proper Disposal of tert-Butyl 4-(hydroxymethyl)benzoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of tert-Butyl 4-(hydroxymethyl)benzoate, aligning with standard safety protocols.
Hazard Identification and Safety Precautions
This compound is classified with specific hazards that necessitate careful handling and disposal. According to safety data sheets, the compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to prescribed safety measures is paramount to mitigate exposure risks.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin and Body Protection: Appropriate protective clothing should be worn to prevent skin exposure.[2]
-
Respiratory Protection: Use only in a well-ventilated area.[1][2][3] For larger quantities or in situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] It is crucial to adhere to all federal, state, and local regulations.[1]
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1][3]
-
Containerization:
-
Keep the waste chemical in its original container if possible.
-
If not, use a suitable, clearly labeled, and closed container for disposal.[4]
-
Do not mix with other waste.
-
-
Labeling: Clearly label the waste container with the chemical name and any associated hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly closed.[1][3]
-
Arranging for Disposal: Contact a licensed chemical waste disposal company to arrange for pickup and disposal. Provide them with the safety data sheet to ensure they are aware of the material's hazards.
Spill Cleanup: In the event of a spill, prevent further leakage if it is safe to do so.[1][4] Sweep or vacuum up the material and place it into a suitable container for disposal.[1][2][3][4] Avoid generating dust.
Quantitative Hazard Data Summary
For quick reference, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Statement | GHS Code |
| Skin Irritation | Causes skin irritation | H315 |
| Serious Eye Irritation | Causes serious eye irritation | H319 |
| Specific target organ toxicity — single exposure | May cause respiratory irritation | H335 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling tert-Butyl 4-(hydroxymethyl)benzoate
Essential Safety and Handling Guide for tert-Butyl 4-(hydroxymethyl)benzoate
This guide provides immediate safety, operational, and disposal information for professionals in research and drug development.
Hazard Identification and Personal Protective Equipment (PPE)
tert-Butyl 4-hydroxybenzoate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed. The following table summarizes the recommended personal protective equipment.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Protective gloves (e.g., nitrile or neoprene). | Inspect gloves prior to use. |
| Skin and Body Protection | Protective clothing, such as a lab coat or disposable coveralls, to prevent skin exposure.[1] | Appropriate protective clothing. |
| Respiratory Protection | Use only in a well-ventilated area.[1] A NIOSH-approved respirator may be required for large quantities or in case of inadequate ventilation. | Follow local and national regulations. |
First Aid Measures
Immediate medical attention is crucial in case of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1] If breathing is difficult or stops, provide artificial respiration.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing and shoes.[2] If skin irritation develops, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[2] If eye irritation persists, get medical attention.[1] |
| Ingestion | Rinse the mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Operational Plan for Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize risks.
Experimental Workflow for Safe Handling
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
